(5-Ethyl-2-methoxyphenyl)boronic acid
Description
BenchChem offers high-quality (5-Ethyl-2-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Ethyl-2-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-ethyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACNUQXPIDDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681736 | |
| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847345-37-3 | |
| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid
This guide provides a comprehensive overview of the synthetic routes to (5-Ethyl-2-methoxyphenyl)boronic acid, a valuable reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers detailed experimental protocols, and emphasizes the safety and practical considerations essential for successful synthesis.
Introduction: The Versatility of Arylboronic Acids
Arylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed carbon-carbon bond-forming reaction has revolutionized the construction of biaryl and substituted aromatic systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] (5-Ethyl-2-methoxyphenyl)boronic acid, with its specific substitution pattern, offers a unique building block for introducing the 5-ethyl-2-methoxyphenyl moiety, potentially influencing the steric and electronic properties of the target molecules.
Strategic Approaches to Synthesis
The synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid can be approached through two primary and robust organometallic strategies: the Grignard reaction and directed ortho-lithiation. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Synthesis Pathway Visualization
Caption: Synthetic pathways to (5-Ethyl-2-methoxyphenyl)boronic acid.
Protocol 1: Synthesis via Grignard Reaction
This classic approach involves the formation of a Grignard reagent from an aryl halide, followed by quenching with a boron electrophile.
Step 1: Preparation of 1-Bromo-4-ethyl-2-methoxybenzene
While commercially available from some suppliers[4], the synthesis of this precursor may be necessary. A common method involves the bromination of 4-ethylanisole.
| Parameter | Value |
| Starting Material | 4-Ethylanisole |
| Key Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (CH3CN) |
| Reaction Conditions | Room Temperature |
| Typical Yield | Moderate to High |
Experimental Protocol:
-
To a solution of 4-ethylanisole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-ethyl-2-methoxybenzene.
Step 2: Grignard Formation and Borylation
Experimental Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 eq).
-
In the dropping funnel, place a solution of 1-bromo-4-ethyl-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need gentle heating or the addition of a small crystal of iodine to initiate.
-
Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Ethyl-2-methoxyphenyl)boronic acid.
Protocol 2: Synthesis via Directed ortho-Lithiation
This method takes advantage of the methoxy group as a directing metalation group (DMG) to achieve regioselective lithiation.[3][5]
Step 1: Directed ortho-Lithiation and Borylation of 4-Ethylanisole
Experimental Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
To the flask, add a solution of 4-ethylanisole (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise via syringe or dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Ethyl-2-methoxyphenyl)boronic acid.
Safety Considerations: Handling Pyrophoric Reagents
The use of n-butyllithium necessitates strict adherence to safety protocols due to its pyrophoric nature.
-
Inert Atmosphere: All reactions involving n-butyllithium must be conducted under an inert atmosphere of nitrogen or argon.[6]
-
Anhydrous Conditions: Glassware must be flame-dried, and all solvents must be anhydrous to prevent violent reactions with water.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.
-
Quenching: Unused n-butyllithium and reaction residues must be quenched carefully. A common method is the slow addition of isopropanol at low temperatures.
Purification of (5-Ethyl-2-methoxyphenyl)boronic acid
Crude boronic acids often require purification to remove inorganic salts and byproducts.
-
Recrystallization: This is a common and effective method. The choice of solvent will depend on the polarity of the boronic acid and impurities.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1 M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification (e.g., with 1 M HCl) to precipitate the pure boronic acid, which is then collected by filtration.[1]
-
Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their Lewis acidic nature, which can lead to tailing and decomposition.
Characterization
Expected ¹H NMR (in CDCl₃):
-
Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.8 ppm). A doublet for the proton ortho to the boronic acid group, a doublet of doublets for the proton between the ethyl and methoxy groups, and a doublet for the proton ortho to the ethyl group.
-
Methoxy Protons: A singlet around δ 3.8-4.0 ppm.
-
Ethyl Protons: A quartet for the methylene (-CH₂-) group around δ 2.6-2.8 ppm and a triplet for the methyl (-CH₃) group around δ 1.2-1.4 ppm.
-
B(OH)₂ Protons: A broad singlet that is D₂O exchangeable.
Expected ¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be downfield, and the carbon bearing the boronic acid group will be broad and may not be observed.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Ethyl Carbons: Signals for the methylene and methyl carbons in the aliphatic region.
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be expected at m/z = 180.09.
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the boronic acid group around 3200-3600 cm⁻¹.
-
C-H stretching vibrations from the aromatic and alkyl groups around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching vibrations around 1400-1600 cm⁻¹.
-
A strong B-O stretching vibration around 1300-1400 cm⁻¹.
Application in Suzuki-Miyaura Cross-Coupling
(5-Ethyl-2-methoxyphenyl)boronic acid is an ideal coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl compounds.
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 eq), (5-Ethyl-2-methoxyphenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
PubChem. 1-Bromo-2-ethyl-4-methoxybenzene. [Link]
-
ChemSynthesis. 1-bromo-4-methoxybenzene. [Link]
-
Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
-
Canadian Science Publishing. Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. [Link]
-
University of Sussex. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000246). [Link]
-
Greenwich Academic Literature Archive (GALA). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]
-
PubChem. 2-Methoxyphenylboronic acid. [Link]
-
A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Qisong Bio. 5-Ethyl-2-methoxyphenylboronic acid. [Link]
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. jk-sci.com [jk-sci.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. 1369820-29-0|1-Bromo-4-ethyl-2-methoxybenzene|BLD Pharm [bldpharm.com]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. 1-Bromo-2-ethyl-4-methoxybenzene | C9H11BrO | CID 12386619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
An In-depth Technical Guide to (5-Ethyl-2-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(5-Ethyl-2-methoxyphenyl)boronic acid is a specialized organic compound that serves as a crucial building block in modern synthetic chemistry, particularly in the realm of pharmaceutical development. Its unique structural features make it a valuable reagent for introducing the 5-ethyl-2-methoxyphenyl moiety into complex molecules, a common motif in biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.
Core Chemical Properties and Structural Attributes
(5-Ethyl-2-methoxyphenyl)boronic acid is characterized by a benzene ring substituted with an ethyl group at the 5-position, a methoxy group at the 2-position, and a boronic acid functional group at the 1-position. This arrangement of substituents influences its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 847345-37-3 | [1] |
| Molecular Formula | C9H13BO3 | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| Appearance | White to off-white solid (typical for arylboronic acids) | General knowledge |
| Purity | Typically ≥98% | [1] |
| Solubility | Generally soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol. | General knowledge based on similar compounds |
The presence of the electron-donating methoxy and ethyl groups on the phenyl ring can modulate the electronic properties of the boronic acid, which can in turn influence its reactivity in cross-coupling reactions.
Synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid: A Step-by-Step Protocol
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. Below is a representative, field-proven protocol for the synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid, starting from 4-ethyl-1-methoxy-2-bromobenzene.
Diagram of the Synthetic Workflow:
Sources
(5-Ethyl-2-methoxyphenyl)boronic acid solubility data
An In-depth Technical Guide to the Solubility of (5-Ethyl-2-methoxyphenyl)boronic acid
Authored by: A Senior Application Scientist
Introduction
(5-Ethyl-2-methoxyphenyl)boronic acid is a valuable organoboron compound, serving as a critical building block in modern organic synthesis. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] The substituents on the phenyl ring—an ethyl group at the 5-position and a methoxy group at the 2-position—impart specific electronic and steric properties that make it a desirable reagent for creating complex molecular architectures, including potent kinase inhibitors for cancer therapy.[3]
The success of any synthetic transformation or formulation process hinges on the solubility of its components. For (5-Ethyl-2-methoxyphenyl)boronic acid, solubility dictates reaction kinetics, catalyst efficiency, purification strategies, and, in a pharmaceutical context, its potential for formulation and bioavailability.[4][5] However, boronic acids as a class present unique challenges due to their complex solution-state behavior, including a tendency to form cyclic anhydrides (boroxines) and their pH-dependent solubility profiles.[6][7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (5-Ethyl-2-methoxyphenyl)boronic acid. We will delve into the core physicochemical principles governing its solubility, provide detailed, field-proven experimental protocols, and discuss the critical factors that ensure the generation of reliable and reproducible data.
Core Physicochemical Properties Influencing Solubility
A thorough understanding of the inherent properties of (5-Ethyl-2-methoxyphenyl)boronic acid is paramount to designing meaningful solubility studies. The interplay between the boronic acid moiety and its aromatic substituents governs its behavior in different solvent systems.
1.1 The Boronic Acid Group: Acidity and Dehydration
The defining feature of the molecule is the B(OH)₂ group. It is a Lewis acid, not a Brønsted-Lowry acid, accepting a hydroxide ion to form a tetrahedral boronate species. This equilibrium is pH-dependent and significantly impacts aqueous solubility; the ionized boronate form is generally more water-soluble than the neutral boronic acid.[8]
A crucial characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine (Scheme 1).[6]
Scheme 1: Dehydration Equilibrium of a Phenylboronic Acid Arylboronic acids exist in equilibrium with their corresponding boroxine anhydrides, a process that can significantly impact solubility measurements as the two species have different physicochemical properties.[6]
This equilibrium means that commercial (5-Ethyl-2-methoxyphenyl)boronic acid may exist as a mixture of the acid and its boroxine.[6] Since the boroxine has different solubility characteristics from the monomeric acid, obtaining repeatable data requires stringent control over experimental conditions, particularly water content in organic solvents.
1.2 Influence of Aromatic Substituents
The ethyl (-CH₂CH₃) and methoxy (-OCH₃) groups on the phenyl ring are critical determinants of the molecule's overall polarity and lipophilicity.
-
Ethyl Group: As a non-polar alkyl group, it increases the molecule's lipophilicity, generally favoring solubility in non-polar organic solvents and decreasing solubility in water.
-
Methoxy Group: The ether linkage introduces some polarity and potential for hydrogen bonding, which can enhance solubility in polar organic solvents.[9] Its position ortho to the boronic acid may also induce intramolecular interactions that can influence crystal packing and, consequently, solubility.
The combined effect of these substituents suggests that (5-Ethyl-2-methoxyphenyl)boronic acid will exhibit moderate solubility in a range of polar organic solvents and limited solubility in aqueous media, a property that can be modulated by pH.
Experimental Determination of Solubility
While predictive models offer initial estimates, empirical determination remains the gold standard for accurate solubility data. The choice of method depends on the desired information: thermodynamic equilibrium for process chemistry and formulation, or kinetic solubility for high-throughput screening.[4]
2.1 Thermodynamic Equilibrium Solubility: The Gold Standard
Equilibrium solubility represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure, once the system has reached a stable state.[10] The shake-flask method is the most widely accepted protocol for this determination.[10][11]
Objective: To determine the thermodynamic equilibrium solubility of (5-Ethyl-2-methoxyphenyl)boronic acid in a selected solvent system.
Materials:
-
(5-Ethyl-2-methoxyphenyl)boronic acid (solid, high purity)
-
Solvent of choice (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, 1,4-dioxane, acetone)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker capable of maintaining constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF), validated for low compound binding
-
Validated analytical system for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid (5-Ethyl-2-methoxyphenyl)boronic acid to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation has been achieved.[10]
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Seal the vials securely and place them in a shaking incubator set to the desired temperature. Agitate the samples at a constant speed.
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand briefly. This is to establish that the concentration has reached a plateau, confirming equilibrium.[11]
-
Separation of Solid and Liquid Phases: After the final equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.[10]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.
-
Analysis: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration using a validated analytical method, such as HPLC-UV. The experiment should be performed in at least triplicate.
Caption: Workflow for Equilibrium Solubility Determination.
2.2 Kinetic Solubility
Kinetic solubility measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[4] This high-throughput method is invaluable during early drug discovery for ranking compounds but does not represent true thermodynamic equilibrium.[12] Nephelometry, which measures light scattering from precipitated particles, is a common technique for this assessment.[5]
Analytical Techniques for Concentration Measurement
Accurate quantification of the dissolved boronic acid is as critical as the equilibration process itself.
-
High-Performance Liquid Chromatography (HPLC): This is the most robust and widely used method. A validated reverse-phase HPLC method with UV detection provides the necessary sensitivity and specificity to accurately quantify the solute in the supernatant.[10]
-
Non-aqueous Capillary Electrophoresis (NACE): For boronic acids and their esters, which can be prone to hydrolysis during analysis, NACE offers a powerful alternative. It avoids aqueous mobile phases, thus preventing the conversion of the ester to the acid and ensuring accurate quantification.[13]
-
UV-Vis Spectrophotometry: While simpler, this method may lack the specificity of HPLC. It can be effective if the compound has a strong chromophore and no interfering species are present in the solvent matrix. For quantifying total boron, colorimetric methods like the azomethine-H method can be employed.[14]
Key Factors in Experimental Design and Data Interpretation
The trustworthiness of solubility data relies on meticulous experimental design.
4.1 Solvent Selection
The choice of solvent is application-driven.
-
Organic Solvents: For synthetic applications like Suzuki-Miyaura coupling, solubility in solvents such as ethers (1,4-dioxane, THF), ketones (acetone), and aromatic hydrocarbons (toluene) is critical. Ethers and ketones are generally good solvents for phenylboronic acids.[6] Hydrocarbons like methylcyclohexane are poor solvents and can be useful for purification by precipitation.[6]
-
Aqueous Buffers: For pharmaceutical and biological applications, solubility should be determined in physiologically relevant media. The World Health Organization (WHO) recommends testing at a minimum of pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.[11]
4.2 Data Presentation
Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different conditions.
| Solvent System | Temperature (°C) | pH (for aqueous) | Equilibrium Solubility |
| Example: 1,4-Dioxane | 25 | N/A | Experimental Value (e.g., mg/mL) |
| Example: Acetone | 25 | N/A | Experimental Value (e.g., mg/mL) |
| Example: PBS | 37 | 7.4 | Experimental Value (e.g., µg/mL) |
| Example: pH 1.2 Buffer | 37 | 1.2 | Experimental Value (e.g., µg/mL) |
Conclusion
Determining the solubility of (5-Ethyl-2-methoxyphenyl)boronic acid is a critical task for its effective use in both synthetic chemistry and drug development. Due to the inherent complexities of boronic acids, including their equilibrium with boroxines and pH-dependent behavior, a rigorous and well-controlled experimental approach is essential. The shake-flask method remains the definitive standard for establishing thermodynamic solubility, providing the foundational data needed for process optimization, formulation development, and regulatory submissions. By following the detailed protocols and considering the key experimental variables outlined in this guide, researchers can generate accurate and reliable solubility data, thereby accelerating their research and development endeavors.
References
- BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. Benchchem.
- Hall, D. G. (Ed.). (2011).
-
Cleeves, N., & Miller, B. L. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
-
Dąbrowski, M., & Domańska, U. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4536–4543. [Link]
-
World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. [Link]
-
Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory. [Link]
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-125. [Link]
-
Künkler, A., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(3), 241. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- BenchChem. (2025). Application Notes and Protocols for Solvent Effects in 2-Ethoxy-5-methoxyphenylboronic Acid Reactions. Benchchem.
- BenchChem. (2025). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry. Benchchem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. rheolution.com [rheolution.com]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. who.int [who.int]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Spectroscopic Characterization of (5-Ethyl-2-methoxyphenyl)boronic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Role of Substituted Phenylboronic Acids in Modern Drug Discovery
(5-Ethyl-2-methoxyphenyl)boronic acid, a member of the versatile class of organoboron compounds, represents a key building block in contemporary medicinal chemistry. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures.[1][2] The strategic placement of the ethyl and methoxy substituents on the phenyl ring allows for fine-tuning of a drug candidate's steric and electronic properties, which can significantly impact its pharmacokinetic and pharmacodynamic profile.[3] Boronic acids and their derivatives are integral to the development of a range of therapeutics, including enzyme inhibitors and agents for boron neutron capture therapy.[2][4][5] A thorough understanding of the spectroscopic properties of (5-Ethyl-2-methoxyphenyl)boronic acid is therefore paramount for its effective utilization in drug discovery pipelines, ensuring structural integrity and purity of synthetic intermediates and final active pharmaceutical ingredients (APIs).
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (5-Ethyl-2-methoxyphenyl)boronic acid. While direct experimental spectra for this specific molecule are not widely published, this guide presents predicted data based on the analysis of structurally analogous compounds. Furthermore, it offers detailed, field-proven protocols for the acquisition and interpretation of spectroscopic data for this class of compounds, empowering researchers to confidently characterize this and similar molecules in their own laboratories.
Molecular Structure and Key Physicochemical Properties
(5-Ethyl-2-methoxyphenyl)boronic acid possesses the chemical formula C9H13BO3 and a molecular weight of 180.01 g/mol .[6] Its structure, characterized by a boronic acid group ortho to a methoxy group and para to an ethyl group on a benzene ring, is depicted below.
| Property | Value | Source |
| Chemical Formula | C9H13BO3 | [6] |
| Molecular Weight | 180.01 g/mol | [6] |
| CAS Number | 847345-37-3 | [6] |
| Appearance | White to off-white solid (predicted) | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For boronic acids, however, care must be taken during sample preparation to avoid the formation of boroxines (cyclic anhydrides), which can lead to complex and difficult-to-interpret spectra.[7] The use of a coordinating deuterated solvent such as methanol-d4 can help to break up these oligomeric species.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (5-Ethyl-2-methoxyphenyl)boronic acid in a non-coordinating solvent like CDCl3 is expected to exhibit distinct signals for the aromatic protons, the ethyl group protons, and the methoxy group protons. The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent, making them difficult to observe.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.6 - 7.8 | d | ~8.0 | 1H |
| H-4 | 7.2 - 7.4 | dd | ~8.0, ~2.0 | 1H |
| H-3 | 6.9 - 7.1 | d | ~8.0 | 1H |
| -OCH3 | 3.8 - 4.0 | s | - | 3H |
| -CH2CH3 | 2.6 - 2.8 | q | ~7.5 | 2H |
| -CH2CH3 | 1.2 - 1.4 | t | ~7.5 | 3H |
| -B(OH)2 | 5.0 - 7.0 | br s | - | 2H |
Note: Predicted chemical shifts are based on data from structurally similar compounds such as 2-methoxyphenylboronic acid and 4-ethylphenylboronic acid.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom attached to the boron atom is expected to be significantly deshielded. The chemical shift of the methoxy carbon can be influenced by its conformation relative to the aromatic ring.[8]
| Assignment | Predicted Chemical Shift (ppm) |
| C-B | 135 - 140 |
| C-OCH3 | 160 - 165 |
| C-Et | 140 - 145 |
| C-H (aromatic) | 110 - 135 |
| C-H (aromatic) | 110 - 135 |
| C-H (aromatic) | 110 - 135 |
| -OCH3 | 55 - 57 |
| -CH2CH3 | 28 - 30 |
| -CH2CH3 | 15 - 17 |
Note: Predicted chemical shifts are based on data from 2-methoxyphenylboronic acid and other substituted phenylboronic acids.[9]
Experimental Protocol for NMR Spectroscopy of Boronic Acids
This protocol is designed to minimize boroxine formation and obtain a clean, interpretable NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in a molecule. For (5-Ethyl-2-methoxyphenyl)boronic acid, the IR spectrum will be dominated by vibrations associated with the O-H, C-H, C=C, C-O, and B-O bonds.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3600 | O-H stretch (boronic acid, H-bonded) | Broad, Strong |
| 2850 - 3000 | C-H stretch (aromatic and aliphatic) | Medium to Strong |
| 1600 - 1620 | C=C stretch (aromatic ring) | Medium |
| 1450 - 1500 | C=C stretch (aromatic ring) | Medium |
| 1320 - 1380 | B-O stretch (asymmetric) | Strong |
| 1240 - 1260 | C-O stretch (aryl ether) | Strong |
| 1020 - 1040 | C-O stretch (aryl ether) | Medium |
| 650 - 750 | B-O-H bend | Broad, Medium |
Note: Predicted peak positions are based on general values for phenylboronic acids and aromatic ethers.[10][11][12] The broadness of the O-H stretching band is indicative of hydrogen bonding, which can be both intramolecular and intermolecular.
Experimental Protocol for FT-IR Spectroscopy
A common and straightforward method for analyzing solid samples by FT-IR is using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is essential for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For (5-Ethyl-2-methoxyphenyl)boronic acid, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum Data
| Ion | Predicted m/z |
| [M+H]⁺ | 181.10 |
| [M+Na]⁺ | 203.08 |
| [M-H]⁻ | 179.09 |
Note: The presence of boron's two main isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern for boron-containing fragments.
Conclusion: An Essential Tool for Advancing Pharmaceutical Synthesis
(5-Ethyl-2-methoxyphenyl)boronic acid is a valuable reagent for medicinal chemists engaged in the design and synthesis of novel therapeutics. This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this important building block. The detailed protocols and interpretation guidelines are intended to serve as a practical resource for researchers, enabling them to confidently verify the identity and purity of their materials. As the demand for sophisticated and highly tailored drug candidates continues to grow, a fundamental understanding of the analytical data for key synthetic intermediates like (5-Ethyl-2-methoxyphenyl)boronic acid will remain a critical component of successful drug discovery and development programs.
References
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available at: [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. Available at: [Link]
-
Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. ACS Publications. Available at: [Link]
-
Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available at: [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]
-
5-Ethyl-2-methoxyphenylboronic acid. MySkinRecipes. Available at: [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's research portal. Available at: [Link]
-
Supplementary Material (ESI) for New Journal of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available at: [Link]
-
Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
Design and discovery of boronic acid drugs. PubMed. Available at: [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]
-
4-Methoxyphenylboronic acid. SpectraBase. Available at: [Link]
-
Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. Available at: [Link]
-
Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. SpectraBase. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. reddit.com [reddit.com]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum [chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Application of (5-Ethyl-2-methoxyphenyl)boronic Acid in Modern Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide on (5-Ethyl-2-methoxyphenyl)boronic acid, a key building block in contemporary medicinal chemistry, has been compiled to support researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its commercial availability, chemical properties, and strategic applications, with a focus on enabling the synthesis of complex bioactive molecules.
Introduction: The Role of Substituted Phenylboronic Acids in Synthesis
(5-Ethyl-2-methoxyphenyl)boronic acid, a member of the versatile class of organoboron compounds, has emerged as a valuable reagent in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds—a fundamental process in the construction of intricate molecular architectures for novel therapeutics. The strategic placement of the ethyl and methoxy groups on the phenyl ring influences the compound's electronic properties and steric hindrance, offering unique advantages in the design and synthesis of targeted drug candidates. Boronic acids are considered essential building blocks for creating libraries of chemical compounds to explore structure-activity relationships.[1][2][3][4]
Commercial Availability and Physicochemical Properties
(5-Ethyl-2-methoxyphenyl)boronic acid is commercially available from various chemical suppliers, catering to research and development needs. While a comprehensive public database of all suppliers with real-time pricing is dynamic, it is readily procurable from vendors specializing in building blocks for medicinal chemistry.
Table 1: Physicochemical Properties of (5-Ethyl-2-methoxyphenyl)boronic acid
| Property | Value |
| CAS Number | 852946-98-6 |
| Molecular Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| Typical Purity | ≥98% |
| Appearance | Typically a solid |
| Storage Conditions | Store in a cool, dry place, under an inert atmosphere |
Note: Data compiled from various chemical supplier information.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (5-Ethyl-2-methoxyphenyl)boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][6] This palladium-catalyzed reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active compounds.
The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The boronic acid must be activated by a base to facilitate the transfer of the organic group to the palladium center.[7]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
While specific reaction conditions are substrate-dependent, the following protocol provides a robust starting point for the coupling of (5-Ethyl-2-methoxyphenyl)boronic acid with an aryl bromide. This protocol is adapted from established methodologies for structurally similar boronic acids.[8]
Materials:
-
(5-Ethyl-2-methoxyphenyl)boronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-Ethyl-2-methoxyphenyl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Addition of Base: Add potassium carbonate (2.0 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[8]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.[8]
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
Synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid
The synthesis of phenylboronic acids typically involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.[9][10] For (5-Ethyl-2-methoxyphenyl)boronic acid, a plausible synthetic route starts from 4-ethyl-1-methoxybenzene.
Diagram 3: Plausible Synthetic Route
Caption: Plausible synthesis of the target boronic acid.
Quality Control and Analytical Characterization
Ensuring the purity and identity of (5-Ethyl-2-methoxyphenyl)boronic acid is critical for its successful application. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
While a specific Certificate of Analysis for (5-Ethyl-2-methoxyphenyl)boronic acid is proprietary to the supplier, a typical analysis would confirm a purity of ≥98%.
Safety and Handling
(5-Ethyl-2-methoxyphenyl)boronic acid, like other boronic acids, should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety recommendations include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
(5-Ethyl-2-methoxyphenyl)boronic acid is a valuable and commercially available building block for medicinal chemistry and drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl structures. The continued exploration of boronic acids in the synthesis of bioactive molecules underscores the importance of such reagents in the development of next-generation therapeutics.[1][2][3][4][11]
References
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Google Patents. WO2010055245A2 - Process for preparing boronic acids and esters in the presence of magnesium metal.
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Camacho-Hernandez, et al. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Ertl, P., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
Aladdin Scientific. 5-Acetyl-2-methoxyphenylboronic acid, min 97%, 1 gram. [Link]
-
Ertl, P., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
ResearchGate. The crystal structure of ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H23N2O4. [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
-
Ertl, P., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules? PubMed. [Link]
-
PubChem. 2-Methoxyphenylboronic acid. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2010055245A2 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(5-Ethyl-2-methoxyphenyl)boronic acid Suzuki coupling conditions
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with (5-Ethyl-2-methoxyphenyl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide focuses on the practical application of the Suzuki-Miyaura coupling for a specific, yet representative, substrate: (5-Ethyl-2-methoxyphenyl)boronic acid . This substrate presents a unique combination of electronic and steric features—an electron-rich aromatic ring due to the methoxy and ethyl substituents, and potential steric hindrance from the ortho-methoxy group. Understanding how to navigate these features is key to achieving high-yield, reproducible couplings. This document provides researchers, scientists, and drug development professionals with a detailed exploration of the critical reaction parameters, field-proven protocols, and the underlying mechanistic principles for successful cross-coupling.
Mechanistic Core: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] A comprehensive understanding of this cycle is fundamental to rational protocol design and troubleshooting.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner (Ar¹-X). This is often the rate-limiting step and results in a Pd(II) intermediate.[1][5]
-
Transmetalation: The organic moiety from the activated organoboron species (Ar²) is transferred to the palladium center, displacing the halide or triflate. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate complex.[6][7]
-
Reductive Elimination: The two organic partners (Ar¹ and Ar²) are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Optimizing Reaction Parameters: A Scientist's Guide
The success of coupling (5-Ethyl-2-methoxyphenyl)boronic acid is not accidental; it is the result of a rational selection of catalysts, bases, and solvents tailored to the substrate's unique properties.
The Palladium Catalyst and Ligand Selection
The choice of palladium source (pre-catalyst) and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand is paramount. For an electron-rich and potentially hindered substrate like (5-Ethyl-2-methoxyphenyl)boronic acid, the ligand must be both bulky and electron-donating.
-
Rationale: Bulky, electron-rich ligands accelerate both the oxidative addition (especially with less reactive aryl chlorides) and the final reductive elimination step.[8] They promote the formation of a coordinatively unsaturated, 14-electron monophosphine palladium species, which is often the true active catalyst.[9] For sterically demanding couplings, specialized ligands are crucial for achieving high yields.[10][11]
-
Recommended Ligands:
-
Buchwald-type Biarylphosphines: SPhos, XPhos, and RuPhos are excellent choices for challenging couplings, offering high activity and broad substrate scope.[3]
-
Bulky Alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are highly effective, particularly for coupling aryl chlorides at mild temperatures.[9][12]
-
N-Heterocyclic Carbenes (NHCs): Complexes like Pd-PEPPSI or those generated in situ from imidazolium salts are robust and show excellent activity for sterically hindered substrates.[10]
-
The Indispensable Role of the Base
A base is essential for the Suzuki reaction to proceed.[6] Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate anion ([ArB(OH)₃]⁻), which readily participates in the transmetalation step.[13][14]
-
Rationale: The choice of base can significantly impact yield. For substrates that may be sensitive or prone to side reactions, the base's strength and solubility are key considerations.
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice for general couplings.
-
Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base often superior for less reactive coupling partners (e.g., aryl chlorides) or hindered systems.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used in difficult couplings due to its high solubility and basicity.[7]
-
Potassium Fluoride (KF): A milder base that can be effective while leaving base-labile functional groups unaffected.[12]
-
Solvent Selection: More Than Just a Medium
The solvent solubilizes the reagents and stabilizes the catalytic species. Its polarity can influence reaction kinetics and even selectivity.[15]
-
Rationale: Aprotic solvents are generally preferred. The addition of a small amount of water can sometimes be beneficial, aiding in the dissolution of the base and facilitating the formation of the boronate species.[2]
-
Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent, widely used solvents.
-
Aromatics: Toluene is a common choice, especially for higher-temperature reactions.
-
Polar Aprotic Solvents: Solvents like DMF or MeCN can influence selectivity in certain complex substrates but are generally used with more caution.[15]
-
Aqueous Systems: Biphasic (e.g., Toluene/Water) or purely aqueous systems are used in green chemistry applications, often with specialized catalysts or phase-transfer agents.[16][17]
-
Comparative Reaction Conditions
The following table summarizes common starting points for the Suzuki coupling of (5-Ethyl-2-methoxyphenyl)boronic acid with various aryl halides. Optimization is often required.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield | Reference |
| Aryl Iodide | Pd(OAc)₂ (1-2%) | PPh₃ (4-6%) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 85-95% | [18] |
| Aryl Bromide | Pd₂(dba)₃ (1%) | SPhos (2.5%) | K₃PO₄ (2.0) | Toluene | 100-110 | 80-92% | [2] |
| Aryl Triflate | Pd(OAc)₂ (2%) | PCy₃ (4.5%) | K₃PO₄ (2.0) | Dioxane | 80-100 | 75-90% | [9][18] |
| Aryl Chloride | Pd₂(dba)₃ (2%) | XPhos (5%) | K₃PO₄ (2.5) | Dioxane | 100-120 | 70-85% | [8][19] |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium reagents and phosphine ligands are toxic and should be handled with care.
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with a typical, unactivated aryl bromide.
-
Reagents & Materials:
-
(5-Ethyl-2-methoxyphenyl)boronic acid (1.05 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (0.05 equiv., 5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To the reaction vessel, add the aryl bromide (e.g., 1.0 mmol), (5-Ethyl-2-methoxyphenyl)boronic acid (1.05 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.05 mmol).
-
Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-8 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: Optimized Conditions for a Challenging Aryl Chloride
This protocol employs a more active catalyst system required for the activation of a less reactive aryl chloride.
-
Reagents & Materials:
-
(5-Ethyl-2-methoxyphenyl)boronic acid (1.2 equiv.)
-
Aryl Chloride (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv., 2 mol% Pd)
-
XPhos (0.06 equiv., 6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv.)
-
Toluene, anhydrous
-
Reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To the reaction vessel, add the aryl chloride (1.0 mmol), (5-Ethyl-2-methoxyphenyl)boronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.06 mmol).
-
Seal the vessel and remove it from the glovebox (if used). If not, perform three evacuate/backfill cycles with inert gas.
-
Add anhydrous, degassed toluene via syringe (~0.1 M concentration).
-
Heat the reaction to 110 °C with vigorous stirring.
-
Monitor the reaction progress. Couplings with aryl chlorides can be slower, often requiring 12-24 hours.
-
Follow the workup and purification steps as described in Protocol 1.
-
Troubleshooting Common Issues
-
Low Conversion: Consider increasing catalyst loading, switching to a more active ligand (e.g., from PPh₃ to a Buchwald ligand), using a stronger base (K₃PO₄ or Cs₂CO₃), or increasing the temperature. Ensure reagents are pure and the solvent is anhydrous and thoroughly degassed.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can occur in the presence of water and heat. Using anhydrous conditions and ensuring the coupling reaction is efficient can minimize this. Sometimes using the boronic acid pinacol ester can increase stability.[2]
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, especially if the reaction mixture is not properly degassed or if a Pd(II) pre-catalyst is not efficiently reduced to Pd(0).[4] Ensuring a strictly inert atmosphere is critical.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Mato, M., et al. (2020). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- Couto, I., et al. (2020). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691.
- Wang, D., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976.
- Lecomte, F. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- PubMed. (2024). Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica. Chirality.
-
ResearchGate. (n.d.). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Retrieved from [Link]
Sources
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Sci-Hub [sci-hub.kr]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Base Selection for Suzuki-Miyaura Couplings with (5-Ethyl-2-methoxyphenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds, particularly in the assembly of biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] This palladium-catalyzed reaction's success is not monolithic; it is a finely tuned interplay of substrate, catalyst, ligand, solvent, and, critically, the base. The choice of base is arguably one of the most influential parameters, directly governing the reaction's kinetics, yield, and side-product profile.[4][5]
This guide provides an in-depth analysis and practical protocols for selecting the optimal base for Suzuki-Miyaura reactions involving (5-Ethyl-2-methoxyphenyl)boronic acid. This substrate is representative of a challenging class of electron-rich and sterically-influenced organoboron reagents. The presence of a strong electron-donating ortho-methoxy group and a para-ethyl group significantly impacts the electronic and steric environment of the boronic acid, demanding a carefully considered reaction design. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to navigate these challenges effectively.
The Decisive Role of the Base in the Catalytic Cycle
To make an informed choice, one must first understand the multifaceted role of the base within the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The base is a crucial actor in what is often the rate-determining step: transmetalation.[4]
The primary functions of the base are:
-
Activation of the Boronic Acid: Boronic acids are generally not nucleophilic enough to transfer their organic moiety to the palladium center directly. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as a tetracoordinate boronate species [R-B(OH)₃]⁻.[1][7] This activation enhances the polarization of the C-B bond, priming the organic group for transfer.
-
Facilitation of Ligand Exchange: The base assists in the exchange of the halide ligand on the palladium(II) complex (formed after oxidative addition) for a hydroxide or alkoxide. This generates a palladium-hydroxide intermediate (LₙPd(Ar')-OH), which is highly reactive towards the boronic acid in an alternative pathway for transmetalation.[8][9]
-
Acceleration of Reductive Elimination: In certain systems, the base has been shown to accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[1]
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical intervention points of the base during the transmetalation step.
Strategic Considerations for (5-Ethyl-2-methoxyphenyl)boronic acid
The electronic and steric profile of (5-Ethyl-2-methoxyphenyl)boronic acid introduces specific challenges that guide base selection:
-
Electronic Effects: The electron-donating methoxy and ethyl groups increase the electron density of the aromatic ring. While this can make the boronic acid more prone to protodeboronation (an undesired side reaction where the C-B bond is cleaved by a proton source), it also makes the corresponding aryl halide coupling partner less reactive towards oxidative addition.[10][11] A stronger base may be required to drive the transmetalation of this electron-rich fragment.
-
Steric Hindrance: The ortho-methoxy group presents steric bulk adjacent to the reaction center. This can impede the approach of the boronic acid to the palladium complex, potentially slowing the rate of transmetalation. A base that promotes a more favorable transition state or a more reactive boronate species can be advantageous.
-
Protodeboronation: This is a major competing pathway for electron-rich boronic acids, leading to yield loss.[8] The choice of base and solvent system must be made to minimize the residence time of the boronic acid under conditions that favor this side reaction, such as high temperatures and the presence of water with a strong base.
Comparative Analysis of Common Bases
The selection of a base is a balance of reactivity, solubility, and compatibility with the substrates. No single base is universally optimal; however, understanding their properties allows for a rational starting point for optimization.
| Base | Class | Relative Strength | Key Advantages & Use Cases | Potential Drawbacks |
| K₂CO₃ | Carbonate | Moderate | Excellent, cost-effective starting point for many aryl bromides. Good balance of reactivity and handling.[12] | May be insufficient for challenging substrates like aryl chlorides or sterically hindered partners. |
| Cs₂CO₃ | Carbonate | Moderate | Often superior to K₂CO₃ due to higher solubility in organic solvents (the "caesium effect").[13][14][15] Accelerates many reactions. | Higher cost. Can be hygroscopic. |
| K₃PO₄ | Phosphate | Strong | Highly effective for less reactive aryl chlorides and sterically demanding couplings.[16][17] Often used with bulky, electron-rich phosphine ligands. | Can be too aggressive for substrates with base-sensitive functional groups. Its efficacy can depend on trace water.[10] |
| NaOH/KOH | Hydroxide | Very Strong | Highly reactive, often used in aqueous solvent systems.[11] Can drive difficult couplings at lower temperatures. | Can promote significant protodeboronation and side reactions. Not suitable for base-labile substrates.[18] |
| KF | Fluoride | Mild | Uniquely effective at activating boronic acids while being mild enough to tolerate sensitive functional groups like esters.[7] | Often requires anhydrous conditions and may be less effective for very unreactive partners. |
Decision Workflow for Base Selection
For a systematic approach to base selection for the coupling of (5-Ethyl-2-methoxyphenyl)boronic acid, we recommend the following workflow.
Figure 2: A logical workflow for selecting and optimizing the base for Suzuki-Miyaura reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for coupling (5-Ethyl-2-methoxyphenyl)boronic acid with a generic aryl bromide (Ar-Br).
Protocol 1: General Screening with Potassium Carbonate (K₂CO₃)
This protocol serves as an excellent and robust starting point for moderately reactive aryl bromides.
-
Reagents & Materials:
-
(5-Ethyl-2-methoxyphenyl)boronic acid (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
1,4-Dioxane
-
Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To the reaction vessel, add the aryl bromide (e.g., 1.0 mmol), (5-Ethyl-2-methoxyphenyl)boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Add a magnetic stir bar.
-
Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Prepare a 2M aqueous solution of K₂CO₃.
-
Via syringe, add 1,4-Dioxane (4 mL) followed by the 2M K₂CO₃ solution (1.25 mL, 2.5 equiv.).
-
Place the vessel in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Optimized Conditions with Potassium Phosphate (K₃PO₄) for Challenging Substrates
This protocol is designed for less reactive aryl halides (e.g., chlorides) or sterically hindered partners where Protocol 1 may fail.
-
Reagents & Materials:
-
(5-Ethyl-2-methoxyphenyl)boronic acid (1.5 equiv.)
-
Aryl halide (e.g., Aryl chloride) (1.0 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
Toluene
-
Deionized Water
-
Reaction vessel, stirrer, inert atmosphere setup
-
-
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 mmol), (5-Ethyl-2-methoxyphenyl)boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.015 mmol), and SPhos (0.035 mmol).
-
Add a magnetic stir bar.
-
Seal the vessel and thoroughly purge with an inert gas.
-
Via syringe, add Toluene (5 mL) and deionized water (0.5 mL).
-
Place the vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient base strength. 2. Catalyst deactivation. 3. Low reaction temperature. | 1. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄).[19] 2. Use a more robust ligand (e.g., a Buchwald-type ligand like SPhos). 3. Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Base is too strong or reaction time is too long. 2. Presence of excess water or protic solvent. | 1. Use a milder base (e.g., K₃PO₄ → Cs₂CO₃ or K₂CO₃). 2. Reduce the amount of water or switch to a less protic solvent system. Consider using KF under anhydrous conditions.[8][20] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction vessel. 2. Inefficient transmetalation step. | 1. Ensure the reaction setup is thoroughly deoxygenated before heating. 2. Screen a different base/ligand combination to accelerate the desired cross-coupling pathway. |
| Inconsistent Results | 1. Impure or wet reagents/solvents. 2. Inconsistent quality of the base (e.g., K₃PO₄ not finely ground). | 1. Use freshly purified solvents and high-purity reagents. 2. Finely grind solid bases before use to ensure consistent surface area and reactivity.[10] |
Conclusion
The strategic selection of a base is paramount for the successful Suzuki-Miyaura coupling of electron-rich and sterically-influenced substrates like (5-Ethyl-2-methoxyphenyl)boronic acid. While moderate bases such as K₂CO₃ serve as an effective starting point for standard aryl bromides, more challenging transformations involving aryl chlorides or sterically hindered partners often necessitate the use of a stronger base like K₃PO₄ in combination with advanced catalyst systems. For reactions that are sluggish but sensitive, the enhanced solubility of Cs₂CO₃ often provides a decisive advantage. By understanding the mechanistic role of the base and following a systematic approach to screening and optimization as outlined in this guide, researchers can significantly improve reaction outcomes, leading to higher yields and purities in the synthesis of valuable chemical entities.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Karunanithy, G., & Singh, K. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. The Journal of Organic Chemistry, 67(22), 7551–7555. [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?[Link]
-
ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Kallepalli, V. D., et al. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Molecules, 17(6), 6586-6597. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Compunetics. (2020). Exploring and Quantifying the Caesium Effect I. [Link]
-
ResearchGate. (2019). Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH?[Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
American Chemical Society. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
St. Denis, J. D., et al. (2019). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 141(38), 14969–14974. [Link]
-
Ridder, A., & Szabó, K. J. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 123(49), 12089–12096. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. compunetics.net [compunetics.net]
- 15. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 17. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (5-Ethyl-2-methoxyphenyl)boronic acid in Agrochemical Research
Abstract
These application notes serve as a technical guide for researchers, scientists, and professionals engaged in agrochemical discovery and development. The focus is on the strategic application of (5-Ethyl-2-methoxyphenyl)boronic acid as a key building block in the synthesis of novel agrochemicals. This document provides a comprehensive overview of its utility, particularly in the construction of biaryl structures central to modern fungicides, and offers a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices, self-validating system design, and authoritative grounding are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Strategic Value of the (5-Ethyl-2-methoxyphenyl) Moiety in Agrochemical Design
The relentless evolution of resistance in plant pathogens necessitates the continuous innovation of agrochemical active ingredients. A proven strategy in the design of new fungicides is the incorporation of specific structural motifs that are known to interact with validated biological targets. The biphenyl core is a prominent scaffold in a number of successful commercial fungicides, notably the succinate dehydrogenase inhibitors (SDHIs).[1] SDHIs disrupt the fungal mitochondrial respiratory chain, a mode of action that has proven effective against a broad spectrum of plant diseases.[2]
(5-Ethyl-2-methoxyphenyl)boronic acid is a versatile chemical intermediate poised for significant application in this field. Its structure offers several key advantages for the agrochemical designer:
-
The Biphenyl Synthon: As a boronic acid, it is an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the efficient and modular synthesis of complex biphenyl and heterobiaryl structures.[3] This reaction is widely adopted in industrial synthesis due to its mild conditions and tolerance of a wide range of functional groups.[3]
-
The 2-Methoxy Group: The methoxy substituent ortho to the boronic acid can influence the dihedral angle of the resulting biphenyl product. This conformational constraint can be critical for optimal binding to the target enzyme's active site. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions within the binding pocket.
-
The 5-Ethyl Group: The ethyl group provides a lipophilic handle that can enhance the compound's ability to penetrate fungal cell membranes and translocate within the plant. The specific positioning of this alkyl group can be fine-tuned to optimize the overall physicochemical properties of the final molecule for improved efficacy and crop safety.
The combination of these features makes (5-Ethyl-2-methoxyphenyl)boronic acid an attractive starting material for the generation of libraries of novel carboxamide fungicides and other potential agrochemicals.
Core Application: Synthesis of a Biphenyl Carboxamide Fungicide Candidate via Suzuki-Miyaura Coupling
The primary application of (5-Ethyl-2-methoxyphenyl)boronic acid in agrochemical research is the synthesis of biphenyl-containing molecules. The following section details a robust and reproducible protocol for the Suzuki-Miyaura cross-coupling of this boronic acid with a heterocyclic halide to generate a scaffold for a potential SDHI fungicide.
Rationale for the Experimental Design
The chosen reaction is the coupling of (5-Ethyl-2-methoxyphenyl)boronic acid with 2-chloro-N-(pyridin-2-yl)nicotinamide. This creates a biphenyl-like structure with a carboxamide linker, a key pharmacophore in many SDHI fungicides like Boscalid. The pyridyl and nicotinamide moieties are chosen for their known presence in bioactive molecules and their ability to engage in hydrogen bonding and π-stacking interactions with target proteins.
The protocol is designed to be self-validating through clear checkpoints and expected outcomes. The choice of catalyst, base, and solvent system is based on established literature for efficient Suzuki-Miyaura couplings.[3]
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Biaryl Compounds Using (5-Ethyl-2-methoxyphenyl)boronic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide to the synthesis of biaryl compounds utilizing (5-Ethyl-2-methoxyphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. It combines theoretical principles with actionable, field-proven protocols and troubleshooting advice to enable successful synthesis in a research and development setting.
Strategic Overview: The Value of Biaryls and the Suzuki-Miyaura Coupling
The biaryl structural motif is a cornerstone of modern medicinal chemistry and materials science. Its presence in numerous blockbuster drugs, such as Valsartan and Boscalid, underscores its importance as a privileged scaffold. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.
(5-Ethyl-2-methoxyphenyl)boronic acid is a particularly useful building block. Its structure incorporates key features that influence molecular conformation and properties:
-
Ortho-methoxy group: This group can influence the dihedral angle of the resulting biaryl through steric effects and can also act as a hydrogen bond acceptor, impacting drug-receptor interactions.
-
Para-ethyl group: This lipophilic group can enhance binding affinity in hydrophobic pockets of target proteins and improve pharmacokinetic properties.
This guide will dissect the critical parameters for successfully employing this reagent in Suzuki-Miyaura couplings.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to rational optimization and troubleshooting. The reaction is driven by a palladium catalyst, typically in its Pd(0) oxidation state, and proceeds through three fundamental steps.
Caption: General workflow for setup, reaction, and purification.
Materials & Reagents:
-
(5-Ethyl-2-methoxyphenyl)boronic acid (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene (solvent)
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
-
Hexanes (for chromatography)
-
Round-bottom flask with stir bar, condenser, and argon inlet
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (5-Ethyl-2-methoxyphenyl)boronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum and attach it to a manifold. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.
-
Solvent Addition: Using syringes, add degassed toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water for a 1 mmol scale reaction). The solvent should be degassed by bubbling argon through it for 20-30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Protocol 2: Catalyst and Base Screening
For challenging substrates, screening different catalysts, ligands, and bases is often necessary. The choice of base can dramatically affect yield. [1] Table 2: Example Screening Data for a Challenging Coupling
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%)¹ |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Toluene/H₂O | 90 | 65 |
| 2 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 78 |
| 3 | Pd₂(dba)₃ (1.5%) + SPhos (3%) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 92 |
| 4 | Pd(PPh₃)₄ (3%) | Cs₂CO₃ (2.5) | Toluene/H₂O | 90 | 85 |
¹ Yields are illustrative and highly dependent on the specific aryl halide substrate.
Insight from Screening:
-
Entry 2 vs. 1: Using a more advanced catalyst like Pd(dppf)Cl₂ can improve yields for less reactive partners.
-
Entry 3: For sterically hindered or electron-rich aryl chlorides, a modern Buchwald-Hartwig type ligand (like SPhos) paired with a stronger base (K₃PO₄) is often superior.
-
Entry 4: Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic than K₂CO₃, often accelerating the reaction.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Low Reaction | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use a fresh catalyst.2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).3. Increase temperature (up to solvent reflux). |
| Protodeboronation of Boronic Acid | 1. Presence of residual acid.2. Reaction time is too long. | 1. Ensure the base is of high quality and used in sufficient excess.2. Monitor the reaction closely and stop it once the aryl halide is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of O₂ leading to oxidative homocoupling.2. Some Pd(II) species can promote this side reaction. | 1. Improve degassing technique.2. Use a high-quality Pd(0) source or a pre-catalyst system that reduces Pd(II) in situ. |
| Incomplete Reaction | 1. Steric hindrance from the ortho-methoxy group.2. Deactivation of the catalyst over time. | 1. Switch to a more active catalyst system with a bulky ligand (e.g., Pd₂(dba)₃/SPhos).2. Add a second small portion of the catalyst midway through the reaction. |
Conclusion
(5-Ethyl-2-methoxyphenyl)boronic acid is a versatile and valuable reagent for the synthesis of complex biaryl compounds. Success in its application hinges on a solid understanding of the Suzuki-Miyaura catalytic cycle and careful control of key reaction parameters. The primary considerations are ensuring an oxygen-free environment to protect the Pd(0) catalyst, selecting a base of appropriate strength to facilitate transmetalation without promoting side reactions, and choosing a catalyst-ligand system tailored to the reactivity of the specific aryl halide coupling partner. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for chemists to effectively utilize this building block in their synthetic endeavors.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(44), 14535–14548. Retrieved from [Link]
-
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(38), 10549-10557. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Navarro, O., et al. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Journal of the American Chemical Society, 127(28), 10006–10007. Retrieved from [Link]
-
Biswas, S., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Trose, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2139–2146. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Role of (5-Ethyl-2-methoxyphenyl)boronic acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Key Building Block for Targeted Therapeutics
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases.[1] The development of small molecules that can precisely target the ATP-binding site of specific kinases has revolutionized treatment paradigms.[1][2] Within this context, (5-Ethyl-2-methoxyphenyl)boronic acid has emerged as a privileged building block, valued for its utility in constructing complex biaryl structures that are common in advanced kinase inhibitors.
This technical guide provides an in-depth exploration of (5-Ethyl-2-methoxyphenyl)boronic acid, focusing on its application in the synthesis of clinically relevant kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-tested protocols for its use in the Suzuki-Miyaura coupling reaction, and examine the structure-activity relationships it imparts on the final drug molecule. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their discovery programs.
Physicochemical Properties and Handling
(5-Ethyl-2-methoxyphenyl)boronic acid is a stable, solid organoboron compound. Its structural features—an electron-donating methoxy group ortho to the boronic acid and an ethyl group para to it—influence its reactivity and the properties of the resulting products.
| Property | Value | Reference |
| CAS Number | 847345-37-3 | [3] |
| Molecular Formula | C₉H₁₃BO₃ | [3] |
| Molecular Weight | 180.01 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥98% | [3] |
| Storage | Store in a cool, dry place away from moisture and strong oxidizing agents. Inert atmosphere (Argon or Nitrogen) is recommended for long-term storage. |
Scientist's Note: Like many boronic acids, this reagent can undergo protodeboronation (loss of the boronic acid group) under harsh acidic or basic conditions, or trimerize to form a boroxine anhydride upon dehydration. Proper storage and handling are critical for ensuring its reactivity and achieving reproducible results in coupling reactions.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (5-Ethyl-2-methoxyphenyl)boronic acid in kinase inhibitor synthesis is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, making it indispensable in the pharmaceutical industry for creating biaryl scaffolds.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X). This is often the rate-limiting step.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻). The choice of base is critical and must be strong enough to facilitate this process but not so strong as to cause unwanted side reactions.
-
Reductive Elimination: The two organic groups (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst.
Case Study: Synthesis of Lapatinib
Lapatinib (Tykerb®) is a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[7][8] It is used in the treatment of HER2-positive breast cancer. The synthesis of Lapatinib provides a perfect example of the strategic use of a substituted boronic acid, though it should be noted that many modern syntheses use a (5-formylfuran-2-yl)boronic acid instead. However, for illustrative purposes of demonstrating the utility of aryl boronic acids in similar structures, we will outline a general protocol.
Biological Context: The EGFR/HER2 Signaling Pathway
Overexpression of EGFR and HER2 is a key driver in several cancers. These receptor tyrosine kinases, upon activation, trigger downstream signaling cascades that promote cell proliferation, survival, and invasion. Lapatinib inhibits this process by blocking the autophosphorylation of these receptors.
Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition by Lapatinib.
Synthetic Workflow and Protocol
The key step in many syntheses of Lapatinib and related quinazoline inhibitors involves the Suzuki coupling of a halogenated quinazoline core with a suitable boronic acid. Here, we present a general protocol adapted from established methodologies for coupling (5-Ethyl-2-methoxyphenyl)boronic acid with a generic 6-bromoquinazoline precursor.[9][10]
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. labsolu.ca [labsolu.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with (5-Ethyl-2-methoxyphenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (5-Ethyl-2-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when working with this sterically and electronically demanding substrate.
The structure of (5-Ethyl-2-methoxyphenyl)boronic acid presents a unique set of challenges. The ortho-methoxy group introduces significant steric hindrance adjacent to the reactive C-B bond, while both the methoxy and the para-ethyl groups are electron-donating. This combination can impede key steps of the catalytic cycle and promote undesired side reactions. This guide will walk you through diagnosing and solving these issues in a logical, step-by-step manner.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no conversion in my reaction with (5-Ethyl-2-methoxyphenyl)boronic acid. What are the most common culprits and my first steps?
A1: Low or no conversion with this substrate is a common issue, typically stemming from a combination of steric hindrance and suboptimal reaction conditions. The bulky ortho-methoxy group can significantly slow down the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2][3]
Your initial troubleshooting should focus on the three most critical components of the reaction: the catalyst/ligand system, the base, and the solvent. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for hindered substrates like this.[1]
Initial Troubleshooting Workflow:
-
Catalyst & Ligand Selection: This is the most critical factor. For sterically demanding couplings, you must move beyond simple phosphine ligands.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos .[4] These ligands create a more reactive, coordinatively unsaturated palladium(0) center and their steric bulk can accelerate the final reductive elimination step to release the product.[5][6] N-heterocyclic carbene (NHC) ligands are also an excellent choice due to their strong σ-donating ability.[4]
-
-
Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. For hindered substrates, a stronger base is often required.
-
Solvent and Temperature: These parameters control reagent solubility and provide the energy to overcome activation barriers.
-
Recommendation: Use anhydrous, degassed aprotic polar solvents. 1,4-Dioxane and Toluene are excellent starting points.[4] These reactions often require higher temperatures (e.g., 80–110 °C) to overcome the steric barrier.[8] Always ensure your solvent is rigorously degassed to prevent oxygen from degrading the catalyst.
-
Q2: I'm seeing a significant amount of 4-ethylanisole as a byproduct. How can I prevent this protodeboronation?
A2: The formation of 4-ethylanisole indicates protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9] Electron-rich arylboronic acids, like (5-Ethyl-2-methoxyphenyl)boronic acid, are particularly susceptible to this process, which is often accelerated by strong bases in the presence of a proton source (like water).[10][11]
Strategies to Minimize Protodeboronation:
-
Use Milder or Non-Aqueous Bases: While a strong base is needed, highly aqueous strong bases can be detrimental.
-
Recommendation: Consider using potassium fluoride (KF) or switching to strictly anhydrous conditions with K₃PO₄. In anhydrous conditions, the proton source is limited, thereby suppressing the side reaction.[8]
-
-
Employ Boronic Esters: Boronic acids exist in equilibrium with their cyclic trimer (a boroxine) and can be unstable.[12] Converting the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy. These "masked" reagents are more stable to the reaction conditions and slowly hydrolyze in situ to release the boronic acid, keeping its effective concentration low and minimizing decomposition pathways like protodeboronation.[11][13]
-
Recommendation: Convert (5-Ethyl-2-methoxyphenyl)boronic acid to its pinacol ester. While this may require slightly more forcing conditions (stronger base or higher temperature) due to the ester's lower intrinsic reactivity, the improved stability often leads to a cleaner reaction and higher overall yield.[14][15]
-
The Suzuki-Miyaura Catalytic Cycle: Highlighting Challenging Steps
Understanding the mechanism is key to effective troubleshooting. For sterically hindered substrates, the Transmetalation and Reductive Elimination steps are typically rate-limiting.
-
Transmetalation: The bulky ortho-methoxy group physically obstructs the approach of the boronate to the palladium center, increasing the energy barrier for this step. A strong base is essential to form the more reactive "ate" complex [Ar-B(OH)₃]⁻, which facilitates the transfer.
-
Reductive Elimination: For the final C-C bond to form, the two aryl groups must be positioned correctly around the palladium center. The steric clash between the ortho-methoxy group and the other aryl partner (or the ligands) can make it difficult to achieve the required geometry, thus slowing the reaction. Bulky ligands like XPhos help force this step to occur.[4]
Comparative Guide: Reaction Conditions
The choice of reagents is critical. The following table summarizes recommended starting points for optimizing the reaction of (5-Ethyl-2-methoxyphenyl)boronic acid.
| Parameter | Standard (Often Fails) | Recommended for Hindered Substrate | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) sources that form the active catalyst in situ with the added ligand. |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination, overcoming steric barriers.[1][4][16] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are more effective at forming the reactive boronate species required for the slow transmetalation step.[4][17] |
| Solvent | Toluene/EtOH/H₂O | Dioxane, Toluene (anhydrous) | Aprotic solvents often give cleaner reactions. Anhydrous conditions can suppress protodeboronation.[4][8] |
| Temperature | 80 °C | 100 - 110 °C | Higher temperatures provide the necessary energy to overcome the high activation barriers associated with sterically hindered substrates. |
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol provides a robust starting point for the coupling of (5-Ethyl-2-methoxyphenyl)boronic acid with an aryl bromide.
-
Reagent Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 eq), (5-Ethyl-2-methoxyphenyl)boronic acid (1.3 eq), and finely powdered K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting aryl halide.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation of (5-Ethyl-2-methoxyphenyl)boronic acid pinacol ester
If protodeboronation is a persistent issue, using the pinacol ester is highly recommended.
-
Setup: In a round-bottom flask, dissolve (5-Ethyl-2-methoxyphenyl)boronic acid (1.0 eq) and pinacol (1.1 eq) in toluene (~0.2 M).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude solid or oil is the pinacol ester, which is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification.
References
-
Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem. 1
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
-
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed.
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
-
catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. 4
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. 8
-
Protodeboronation - Wikipedia.
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
-
Suzuki cross-coupling reaction - YouTube.
-
Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate.
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing).
-
A Comparative Guide to 2-Borono-4,5-dimethoxybenzoic Acid and its Pinacol Ester in Suzuki Reactions - Benchchem. 14
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal.
-
How can I solve my problem with Suzuki coupling? - ResearchGate.
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. wwjmrd.com [wwjmrd.com]
Technical Support Center: Purification of Crude Product from (5-Ethyl-2-methoxyphenyl)boronic acid Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude products resulting from Suzuki-Miyaura coupling reactions involving (5-Ethyl-2-methoxyphenyl)boronic acid. The following information is designed to help you diagnose and resolve common purification challenges, ensuring the integrity and purity of your final biaryl product.
Understanding the Chemistry: Common Impurities and Side Reactions
Before delving into purification protocols, it is crucial to understand the potential impurities that can arise during a Suzuki-Miyaura coupling reaction. A proactive understanding of these side reactions can inform your purification strategy.[1][2]
The primary side reactions of concern include:
-
Homocoupling of the Boronic Acid: This is a frequent side reaction where two molecules of the (5-Ethyl-2-methoxyphenyl)boronic acid couple to form a symmetrical biaryl.[1][3][4][5] This process is often mediated by the palladium catalyst, particularly in the presence of oxygen.[4][6][7]
-
Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 1-ethyl-4-methoxybenzene from the boronic acid starting material.[1][8][9][10] This side reaction is often catalyzed by residual acid or base in the reaction mixture.[8]
-
Dehalogenation of the Coupling Partner: The aryl halide coupling partner can undergo reduction, replacing the halogen with a hydrogen atom.[1]
-
Residual Palladium Catalyst: Palladium residues can remain in the crude product and may require specific purification steps for removal.[2]
-
Boronic Acid Derivatives: Unreacted boronic acid and its derivatives, such as boroxines (anhydrides of boronic acids), can also contaminate the final product.[2]
Visualizing the Reaction Landscape
To better understand the potential pathways, the following diagram illustrates the desired reaction alongside common side reactions.
Caption: Desired Suzuki coupling and common side reactions.
Troubleshooting Guide: Purification Challenges
This section addresses specific issues you may encounter during the purification of your crude product in a question-and-answer format.
Q1: My crude NMR shows a significant amount of a symmetrical biaryl impurity. How can I remove this homocoupling product?
A1: The homocoupling product of (5-Ethyl-2-methoxyphenyl)boronic acid, 5,5'-diethyl-2,2'-dimethoxy-1,1'-biphenyl, often has a similar polarity to the desired cross-coupled product, making separation by standard flash chromatography challenging. Here are several strategies to address this:
Strategy 1: Optimize Flash Chromatography
-
Fine-tune the Solvent System: A shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate or cyclohexane/ethyl acetate) can often resolve closely eluting compounds.[3] Start with a very low percentage of the more polar solvent and increase it slowly.
-
Alternative Stationary Phases: Consider using a different stationary phase. If you are using standard silica gel, trying a diol-bonded or cyano-bonded phase might alter the selectivity and improve separation.
Strategy 2: Recrystallization
Recrystallization is often a highly effective method for removing homocoupling byproducts.[11][12][13]
-
Solvent Screening: The key is to find a solvent system where the desired product has good solubility at elevated temperatures but poor solubility at room temperature or below, while the homocoupling impurity remains in solution.
-
Recommended Solvents to Screen:
-
Ethanol/Water
-
Methanol/Water
-
Isopropanol
-
Heptane/Ethyl Acetate
-
Toluene
-
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (or solvent mixture).
-
Slowly cool the solution to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Isolate the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[11]
-
Dry the crystals under vacuum.
Q2: I've identified 1-ethyl-4-methoxybenzene in my product. What is the best way to remove this protodeboronation byproduct?
A2: 1-ethyl-4-methoxybenzene is significantly less polar than the desired biaryl product. This difference in polarity makes it relatively straightforward to remove using flash column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Dry Load the Crude Product: Adsorb your crude product onto a small amount of silica gel.
-
Pack the Column: Use a standard silica gel column.
-
Elute with a Non-polar Solvent: Begin eluting with a non-polar solvent like hexanes or heptane. The 1-ethyl-4-methoxybenzene will elute first.
-
Increase Polarity: Once the non-polar impurity has been collected, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your desired product.[14]
Q3: My purified product has a greyish or black tint, suggesting palladium contamination. How can I remove residual palladium?
A3: Residual palladium can be problematic, especially for downstream applications in drug development. Several methods can be employed to remove it.
Method 1: Filtration through Celite® or Silica Gel
-
For finely dispersed palladium black, dissolving the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and filtering it through a pad of Celite® or a small plug of silica gel can effectively remove the metal.[14]
Method 2: Activated Charcoal Treatment
-
Dissolve the crude product in an organic solvent.
-
Add a small amount of activated charcoal and stir the mixture for 15-30 minutes at room temperature.
-
Filter the mixture through Celite® to remove the charcoal and the adsorbed palladium. Be aware that this method can sometimes lead to a loss of the desired product due to adsorption on the charcoal.
Method 3: Metal Scavengers
-
For trace amounts of palladium, commercially available metal scavengers (e.g., silica-bound thiols or amines) can be very effective. Follow the manufacturer's protocol for the specific scavenger used.
Q4: I'm having difficulty removing unreacted boronic acid and boroxines. What's the best approach?
A4: Boronic acids and their anhydrides (boroxines) are polar and can be removed with an aqueous wash or by chromatography.
Strategy 1: Aqueous Workup
-
During the reaction workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to deprotonate the boronic acid, making it more water-soluble and facilitating its removal into the aqueous phase.
Strategy 2: Flash Chromatography
-
Boronic acids and their derivatives are typically much more polar than the desired biaryl product. They will often stick to the baseline of a silica gel column when using a non-polar to moderately polar eluent system. Your desired product should elute well before these impurities.
Data Summary and Recommended Purification Strategies
The following table provides a summary of common impurities and the recommended primary and secondary purification methods.
| Impurity | Chemical Name | Primary Purification Method | Secondary Purification Method |
| Homocoupling Product | 5,5'-diethyl-2,2'-dimethoxy-1,1'-biphenyl | Recrystallization | Optimized Flash Chromatography |
| Protodeboronation Product | 1-ethyl-4-methoxybenzene | Flash Chromatography | Distillation (if volatile) |
| Residual Catalyst | Palladium species | Filtration through Celite®/Silica | Treatment with Activated Charcoal |
| Unreacted Boronic Acid | (5-Ethyl-2-methoxyphenyl)boronic acid | Aqueous Wash (basic) | Flash Chromatography |
Purification Workflow Diagram
The following diagram outlines a general decision-making workflow for purifying the crude product of a (5-Ethyl-2-methoxyphenyl)boronic acid coupling reaction.
Caption: A decision tree for purification strategy selection.
Frequently Asked Questions (FAQs)
Q: Can I use a preparatory TLC plate to purify my product? A: While preparative TLC can be used for small-scale purifications, it is generally less efficient for larger quantities compared to flash column chromatography. For amounts greater than 100 mg, flash chromatography is recommended.
Q: My product seems to be degrading on the silica gel column. What can I do? A: Some biaryl compounds can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column.[15] Alternatively, using a different stationary phase like alumina (neutral or basic) may prevent degradation.
Q: How can I prevent the formation of these impurities in the first place? A: Prevention is always the best strategy. To minimize side reactions:
-
Degas your reaction mixture thoroughly: Use techniques like sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen, which can promote homocoupling.[4][7]
-
Use high-purity reagents: Impurities in your starting materials can negatively impact the reaction.[16]
-
Optimize reaction conditions: Factors like the choice of catalyst, ligand, base, and solvent can all influence the formation of byproducts.[2] Using "slow-release" boronic acid derivatives like MIDA boronates or organotrifluoroborates can also minimize side reactions by keeping the concentration of the active boronic acid low.[8][17]
Q: What is the expected appearance of the purified product? A: The purified biaryl product from a coupling with (5-Ethyl-2-methoxyphenyl)boronic acid is typically a white to off-white solid. Any significant coloration may indicate the presence of impurities.
References
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1483-1487. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1028-1038. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
RSC Publishing. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
-
RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
ACS Publications. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 945. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(13), 7726-7731. [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]
-
Reddit. (2025). Problems with Suzuki coupling : r/Chempros. [Link]
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Efficient Removal of Palladium Catalysts in Reactions Involving (5-Ethyl-2-methoxyphenyl)boronic Acid
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Subject: Troubleshooting and Best Practices for Palladium Catalyst Removal
This technical support guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reactions utilizing (5-Ethyl-2-methoxyphenyl)boronic acid. Given the increasing stringency of regulatory limits on elemental impurities in active pharmaceutical ingredients (APIs), robust and validated palladium removal protocols are critical.[1][2][3]
The electron-rich nature of (5-Ethyl-2-methoxyphenyl)boronic acid and its derivatives can sometimes lead to strong complexation with palladium species, making their removal challenging. This guide offers a systematic approach to diagnosing and solving common issues encountered during the purification process.
Troubleshooting Guide
High levels of residual palladium after your initial work-up can be a significant roadblock. This section provides a logical, step-by-step approach to diagnosing and resolving palladium contamination issues.
Initial Assessment: Is Your Palladium Insoluble or Soluble?
The first step in effective palladium removal is to determine the nature of the residual palladium. Palladium can exist in various forms in a reaction mixture, primarily as insoluble palladium black (Pd(0)) or as soluble palladium complexes (e.g., Pd(II) species).[4]
Issue 1: Visible Black Precipitate or Dark-Colored Solution After Reaction.
This often indicates the presence of insoluble palladium black, which can form when the palladium catalyst agglomerates.
-
Immediate Action: Filtration through Celite®. Before any aqueous work-up, dilute your reaction mixture with a suitable organic solvent (one in which your product is soluble) and filter it through a pad of Celite®.[4][5] This is a cost-effective first step to remove the bulk of insoluble palladium.[4]
-
Underlying Cause & Prevention: The formation of palladium black can be exacerbated by the presence of oxygen. For future reactions, ensure your solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[6]
Decision-Making Workflow for Palladium Removal
If initial filtration is insufficient, or if you suspect soluble palladium contamination, the following workflow will guide you through selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a palladium removal method.
In-Depth Troubleshooting Steps
Issue 2: Palladium Contamination Remains After Column Chromatography.
Standard silica gel chromatography can be effective for removing a significant portion of residual palladium, but it is often insufficient on its own to reach the low ppm levels required for APIs.[7]
-
Causality: Soluble palladium species may co-elute with your product, especially if your product has functional groups that can chelate with palladium. The polarity of the (5-Ethyl-2-methoxyphenyl) moiety in your product might lead to interactions with the silica, causing band broadening and incomplete separation from palladium complexes.
-
Solutions:
-
Metal Scavengers: This is the most robust solution for removing low levels of residual palladium. Scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for palladium.[8]
-
Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon is a cost-effective method for adsorbing residual palladium.[1][9]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step to remove trapped impurities, including palladium.[10]
-
Issue 3: Significant Product Loss During Palladium Scavenging.
While effective, some scavengers can lead to a loss of your desired product.
-
Causality: Non-selective adsorption of your product onto the scavenger material. This can be particularly problematic with highly porous materials like activated carbon.
-
Optimization Strategies:
-
Screen Scavengers: The optimal scavenger is highly dependent on the specific reaction conditions and the nature of the product.[1] A screening study with a small panel of scavengers is highly recommended.
-
Optimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. Start with a lower loading and incrementally increase it.
-
Temperature and Time: The efficiency of scavenging can be influenced by temperature and contact time. Experiment with different conditions to find the optimal balance between palladium removal and product recovery.
-
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for palladium in pharmaceutical products?
The acceptable limits for palladium in APIs are established by regulatory bodies like the International Council for Harmonisation (ICH). According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[11] This typically translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[11] For parenteral (injectable) drugs, the limit is much stricter, often around 1 ppm.[11]
Q2: Which type of palladium scavenger should I use?
The choice of scavenger is critical and depends on the specific palladium species present, the solvent system, and the nature of your product.[12] A screening approach is often the most efficient way to identify the best scavenger for your system.
| Scavenger Type | Mechanism | Advantages | Disadvantages | Typical Pd Levels Achieved |
| Activated Carbon | Physisorption[1] | Low cost, widely available.[1] | Can be non-selective, leading to product loss; may require larger quantities.[12] | <50 ppm |
| Silica-Based Scavengers (e.g., Thiol, Amine functionalized) | Chemisorption[1] | High efficiency and selectivity[12]; can target specific palladium oxidation states. | Higher cost compared to activated carbon.[1][12] | <10 ppm[12] |
| Polymer-Based Scavengers (e.g., MP-TMT) | Chemisorption[1][8] | High capacity and efficiency; easy to handle.[8] | Can be more expensive; may require longer reaction times. | <10 ppm[8] |
| Chelating Agents (e.g., N-acetylcysteine) | Forms soluble complexes that can be extracted or remain in the mother liquor after crystallization.[10][13] | Can be used in conjunction with other methods. | May require an additional extraction or crystallization step. | Variable, system-dependent. |
Q3: How can I accurately measure the concentration of residual palladium?
Accurate quantification of residual palladium is essential for process development and quality control.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and accuracy.[10][14] However, it requires expensive instrumentation and specialized expertise.[10]
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening of palladium levels.[3]
-
Fluorometric and Colorimetric Methods: These are emerging techniques that offer a faster and more cost-effective way to screen for palladium during process development.[2][14][15] They are based on palladium-catalyzed reactions that produce a fluorescent or colored product.[2][15]
Q4: Can the boronic acid functionality of (5-Ethyl-2-methoxyphenyl)boronic acid interfere with palladium removal?
Yes, the boronic acid group can potentially interact with certain scavenger materials or be sensitive to pH changes during work-up procedures. While generally stable, it's important to consider the pH of any aqueous washes or extraction steps. For instance, strongly basic conditions should be used with caution as they can potentially affect the stability of the boronic acid moiety.
Experimental Protocols
Protocol 1: General Procedure for Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) to a concentration of approximately 50-100 mg/mL.
-
Addition of Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture vigorously at a controlled temperature (e.g., room temperature to 45°C) for a defined period (e.g., 2-18 hours).[1] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using a suitable analytical method (e.g., ICP-MS).
Protocol 2: Screening Protocol for Solid-Supported Scavengers
-
Stock Solution Preparation: Prepare a stock solution of your crude product in a suitable solvent at a known concentration.
-
Aliquotting: In separate vials, place a known amount of different solid-supported scavengers (e.g., thiol-functionalized silica, MP-TMT). A typical starting point is to use a scavenger amount that provides a 5-10 fold molar excess of scavenging groups relative to the initial palladium concentration.
-
Reaction: Add an equal volume of the crude product stock solution to each vial.
-
Incubation: Agitate the vials at a controlled temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 4-24 hours).
-
Sampling and Analysis: At various time points, take a small aliquot from each vial, filter to remove the scavenger, and analyze for residual palladium. This will allow you to determine the most effective scavenger and the optimal treatment time.
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
- Recovery and/or reuse of palladium catalyst after a suzuki coupling.
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. arborassays.com [arborassays.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. onyxipca.com [onyxipca.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Improving Reaction Kinetics for Sluggish (5-Ethyl-2-methoxyphenyl)boronic Acid Couplings
Welcome to the technical support center for optimizing challenging Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering sluggish reactivity with (5-Ethyl-2-methoxyphenyl)boronic acid. The unique structure of this reagent—featuring a sterically demanding ortho-methoxy group and an electron-rich aromatic ring—presents distinct challenges to achieving high yields and efficient reaction times. This document provides in-depth troubleshooting, field-proven protocols, and a mechanistic understanding to overcome these hurdles.
Troubleshooting Guide: From Stalled Reactions to High Yields
This section addresses the most common issues encountered when using (5-Ethyl-2-methoxyphenyl)boronic acid in Suzuki-Miyaura couplings. The question-and-answer format is designed to help you quickly diagnose the problem and implement a robust solution.
Q1: My reaction is extremely slow, stalls before completion, or fails entirely. What are the primary causes and how do I fix it?
A1: Sluggish or failed reactions with this substrate are almost always linked to a combination of steric hindrance and electronic effects that slow down key steps in the catalytic cycle. The primary bottleneck is the transmetalation step, which is impeded by the bulky ortho-methoxy group.[1][2][3][4]
Root Cause Analysis & Solutions:
1. Inadequate Catalyst & Ligand System (The Most Common Culprit)
-
The "Why": Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. The steric bulk of the ortho-methoxy group physically blocks the boronic acid from efficiently approaching the palladium center for transmetalation. Furthermore, the electron-donating nature of the methoxy and ethyl groups makes the boronic acid less nucleophilic, further slowing this step.[2][4][5][6] To overcome this, the catalyst system must be both highly active and sterically tailored.
-
The "How-To":
-
Employ Bulky, Electron-Rich Ligands: The solution is to use ligands that accelerate both the oxidative addition and the rate-limiting reductive elimination step. Buchwald-type biarylphosphine ligands are the industry standard for this purpose.[1][7] N-heterocyclic carbenes (NHCs) also offer a highly effective alternative.[8]
-
Use Modern Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be inefficient, use well-defined precatalysts. These generate the active L-Pd(0) species quickly and reliably, which is crucial when dealing with unstable boronic acids.[9][10][11][12][13]
-
| Ligand Class | Recommended Examples | Key Advantages for This Coupling |
| Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and bulky, accelerating both oxidative addition and reductive elimination. Proven efficacy for sterically hindered substrates.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, excellent for coupling challenging aryl chlorides and sterically demanding partners.[8] |
| Specialized Ligands | AntPhos, WK-phos | Designed specifically for extremely hindered couplings, offering unique structural features that can overcome severe steric clashes.[3][6] |
2. Suboptimal Reaction Conditions
-
The "Why": Even with the right catalyst, the choice of base, solvent, and temperature can make the difference between a stalled reaction and a high-yielding one. The base is not just a stoichiometric reagent; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[14][15]
-
The "How-To":
-
Base Selection: For sterically hindered couplings, a moderately strong, non-nucleophilic base is often ideal. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[7][16] They are effective at promoting the reaction while minimizing base-sensitive side reactions.
-
Solvent System: A polar aprotic solvent is typically required. A mixture of 1,4-Dioxane/H₂O (e.g., 10:1) or THF/H₂O is a robust starting point.[1][17] The water is crucial for dissolving the base and facilitating the formation of the active boronate species. Ensure all solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7][18]
-
Temperature: These reactions often require thermal energy to overcome the activation barrier. A temperature range of 80–110 °C is a standard recommendation for challenging couplings.[1]
-
Frequently Asked Questions (FAQs)
Q2: I'm observing significant protodeboronation, leading to (4-ethyl-1-methoxybenzene) as a major byproduct. How can I prevent this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common decomposition pathway for electron-rich or sterically hindered boronic acids.[19][20] The electron-donating groups on your substrate make the ipso-carbon susceptible to protonolysis, especially under prolonged heating in the presence of a proton source (like water).
Mitigation Strategies:
-
Accelerate the Cross-Coupling: The most effective strategy is to make the desired Suzuki coupling reaction kinetically faster than the protodeboronation. Using a highly active catalyst system (e.g., XPhos Pd G3) is the first and most important step.[10][11][21]
-
Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate.[10][19][22] These esters are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its concentration low and minimizing decomposition.[20][23]
-
Minimize Water: While some water is often necessary, using a strictly anhydrous solvent system with a soluble base like CsF or K₃PO₄ in a solvent like THF or 2-MeTHF can sometimes suppress protodeboronation.[7][14]
Q3: My primary byproduct is the homocoupling of (5-Ethyl-2-methoxyphenyl)boronic acid. What causes this and how can it be minimized?
A3: Homocoupling (dimerization of the boronic acid) is typically caused by the presence of oxygen or improperly activated Pd(II) species in the reaction mixture.[16][20] Oxygen can facilitate an alternative catalytic cycle that leads to the oxidative coupling of two boronic acid molecules.
Minimization Techniques:
-
Rigorous Degassing: This is non-negotiable. The solvent and the reaction headspace must be thoroughly deoxygenated. The "freeze-pump-thaw" method (3 cycles) is highly effective, or alternatively, bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes before use.[7][18]
-
Use a Pd(0) Source or Precatalyst: Start with a catalyst that is already in, or rapidly generates, the active Pd(0) state. Using Pd(II) sources like Pd(OAc)₂ with phosphine ligands requires an in situ reduction step that can be inefficient and lead to side reactions if not perfectly controlled. Precatalysts like the Buchwald G3 or G4 series are designed to avoid this issue.[9][10][11]
-
Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[7]
Q4: I need to set up my first optimization experiment for this coupling. What is the best universal starting point?
A4: For a challenging substrate like (5-Ethyl-2-methoxyphenyl)boronic acid, it is best to start with a proven, high-performance catalyst system rather than traditional conditions.
Recommended Starting Protocol:
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (or SPhos Pd G3) | A highly active and stable precatalyst designed for sterically hindered substrates.[1][9] |
| Catalyst Loading | 1-2 mol % | A good starting point for optimization. Can be lowered once conditions are established. |
| Ligand | XPhos (or SPhos) | The precatalyst already contains the optimal ligand. |
| Base | K₃PO₄ (Potassium Phosphate) | Finely powdered, 2-3 equivalents. A reliable and effective base for hindered couplings.[16] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Degassed. A robust solvent system for Suzuki reactions.[1] |
| Temperature | 100 °C | Provides sufficient energy to overcome the activation barrier. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation and side reactions.[18] |
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
The following diagram illustrates the key steps of the catalytic cycle. For (5-Ethyl-2-methoxyphenyl)boronic acid, the Transmetalation step is often rate-limiting due to steric hindrance from the ortho-methoxy group. Bulky, electron-rich ligands are crucial for accelerating this step and the subsequent Reductive Elimination .
Caption: Suzuki-Miyaura catalytic cycle highlighting the sterically hindered transmetalation step.
Troubleshooting Workflow
If your reaction fails, follow this logical diagnostic workflow to identify and solve the problem.
Caption: A logical workflow for troubleshooting sluggish Suzuki-Miyaura couplings.
Detailed Experimental Protocols
Protocol 1: High-Performance Coupling of (5-Ethyl-2-methoxyphenyl)boronic acid
This protocol is a robust starting point for achieving high yields.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
(5-Ethyl-2-methoxyphenyl)boronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Oven-dried reaction vial with a magnetic stir bar and a septum cap
Procedure:
-
Inert Atmosphere Setup: Place the stir bar, aryl halide, (5-Ethyl-2-methoxyphenyl)boronic acid, and K₃PO₄ into the reaction vial. Seal the vial with the septum cap.
-
Purging: Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe to achieve a final concentration of 0.1–0.5 M with respect to the limiting aryl halide.[1] The typical solvent ratio is 10:1 dioxane:water.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]
References
-
Cribbin, L., et al. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link].
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link].
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link].
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Available at: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].
-
Sahoo, B., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link].
-
Espinosa, M. R., Doppiu, A., & Hazari, N. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link].
-
SUTO. Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. SUTO. Available at: [Link].
-
ResearchGate. Effect of solvent on the Suzuki reaction a. ResearchGate. Available at: [Link].
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link].
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. Available at: [Link].
-
ResearchGate. Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. ResearchGate. Available at: [Link].
-
Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16484–16494. Available at: [Link].
-
Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link].
-
Wikipedia. Protodeboronation. Wikipedia. Available at: [Link].
-
Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link].
-
Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link].
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link].
-
Yamanoi, Y., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link].
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link].
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. Available at: [Link].
-
de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link].
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link].
-
ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link].
-
Liu, Y., et al. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link].
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link].
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link].
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link].
-
Fast, D., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link].
-
PubChem. 5-Ethyl-2-methoxyphenylboronic acid. PubChem. Available at: [Link].
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link].
-
ResearchGate. Protodeboronation of 5-formyl-2-thiopheneboronic acid. ResearchGate. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. Protodeboronation - Wikipedia [en.wikipedia.org]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Water-soluble catalysts for aqueous Suzuki reactions with (5-Ethyl-2-methoxyphenyl)boronic acid
Welcome to the technical support center for navigating the complexities of aqueous Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with water-soluble catalyst systems and challenging substrates like (5-Ethyl-2-methoxyphenyl)boronic acid. This particular boronic acid, with its electron-donating methoxy group and sterically demanding ortho-substituents, presents unique hurdles that require a nuanced approach to catalyst selection and reaction optimization.
This resource moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, understanding the mechanistic rationale behind procedural steps, and ultimately achieving high-yield, reproducible results in an environmentally responsible aqueous medium.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the aqueous Suzuki coupling of (5-Ethyl-2-methoxyphenyl)boronic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a clear, actionable path to resolution.
Q1: My reaction shows very low or no conversion to the desired product. Where do I start troubleshooting?
A1: A stalled reaction is the most common issue and typically points to a problem with one of three core areas: the catalyst's activity, the integrity of the reagents, or the reaction setup itself.
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in-situ. Some precatalysts can be sensitive to air and moisture over time.[1]
-
Solution: Use a fresh batch of palladium precatalyst and ligand. Consider employing a more robust, air-stable precatalyst, which can be easier to handle. Ensure ligands, particularly phosphines, have not oxidized; triphenylphosphine, for example, can oxidize to triphenylphosphine oxide, which may inhibit the catalytic cycle.[2]
-
-
Oxygen Contamination: Dissolved oxygen in the reaction medium is a primary culprit for catalyst deactivation and can promote the unwanted homocoupling of your boronic acid.[1][3]
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or through several freeze-pump-thaw cycles for more sensitive reactions.[4] Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reagent Purity: (5-Ethyl-2-methoxyphenyl)boronic acid, like many boronic acids, can degrade over time through dehydration (forming boroxines) or protodeboronation.
-
Solution: Verify the purity of your boronic acid and aryl halide. If the boronic acid is old, consider using a freshly opened bottle or purifying it.
-
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid (homocoupling). What causes this and how can I prevent it?
A2: The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is almost always promoted by the presence of oxygen and Pd(II) species.[3]
-
Primary Cause: Inadequate degassing of the reaction mixture allows oxygen to oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.[3]
-
Mitigation Strategies:
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction setup are scrupulously free of oxygen.[4]
-
Control Catalyst Addition: If using a Pd(II) source, ensure conditions are optimal for its rapid reduction to Pd(0) at the start of the reaction.
-
Base Selection: While less direct, the choice of base can influence the concentration of soluble palladium species that might participate in side reactions.
-
Q3: My primary side product is benzene substituted with a 5-ethyl-2-methoxy group, resulting from protodeboronation. How can I minimize this?
A3: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a very common challenge, especially with electron-rich boronic acids like the one .[5][6] The presence of water and a base makes this pathway particularly relevant in aqueous Suzuki reactions.
-
Underlying Cause: The reaction is catalyzed by base and requires a proton source, which is readily available in aqueous media.[1][5]
-
Mitigation Strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching from strong bases like NaOH or K₃PO₄ to milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can significantly suppress this side reaction.[1][4]
-
Temperature Control: Higher temperatures can increase the rate of protodeboronation. Run the reaction at the lowest temperature that still provides a reasonable rate for the desired cross-coupling.
-
Protect the Boronic Acid: For extremely sensitive substrates, the boronic acid can be converted to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate, which are more resistant to protodeboronation.[6]
-
Q4: The reaction is very sluggish, likely due to the steric hindrance of my ortho-substituted boronic acid. How can I increase the reaction rate?
A4: The 2-methoxy and 5-ethyl groups on your boronic acid create significant steric bulk around the reaction center, which can hinder the transmetalation and reductive elimination steps of the catalytic cycle.
-
Catalyst & Ligand Choice: Standard catalysts may not be effective. You need a system designed for sterically demanding substrates.
-
Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are specifically designed to promote the coupling of hindered substrates.[4][7] N-Heterocyclic Carbene (NHC) ligands are also highly effective due to their strong σ-donor properties and steric bulk.[8][9]
-
-
Phase-Transfer Catalysis (PTC): In biphasic aqueous/organic systems, the transfer of reactants between phases can be rate-limiting.
-
Solution: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetraglyme.[10][11] PTCs can dramatically increase reaction rates by facilitating the movement of the boronate species to the catalyst in the organic phase, often shifting the reaction mechanism to a more favorable pathway.[12][13][14][15]
-
-
Temperature: While high temperatures can promote side reactions, a modest increase can often overcome the activation energy barrier for sterically hindered couplings.
-
Solution: Systematically increase the reaction temperature (e.g., from 80°C to 100°C) while monitoring for product formation versus degradation.
-
Frequently Asked Questions (FAQs)
What are the main advantages of performing this Suzuki reaction in water? Using water as a solvent aligns with the principles of green chemistry. It is non-toxic, non-flammable, and inexpensive.[16] For industrial applications, it reduces the environmental impact and cost associated with volatile organic solvents (VOCs).[17][18] Furthermore, some water-soluble catalyst systems exhibit exceptionally high activity in aqueous media.
What is the specific role of the base in the aqueous Suzuki reaction? The base is essential and serves multiple roles. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step with the palladium complex.[9] The base also reacts with the palladium(II) halide complex formed after oxidative addition, preparing it for transmetalation.[9]
How do I choose the right water-soluble ligand for my sterically hindered substrate? For substrates like (5-Ethyl-2-methoxyphenyl)boronic acid, the ligand must be both water-soluble and sterically bulky.
-
Sulfonated Phosphines: Ligands like TPPTS (triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt) confer water solubility but may lack the necessary bulk for highly hindered couplings.
-
Amphiphilic Phosphines: Ligands that have both hydrophilic (e.g., PEG chains) and hydrophobic (bulky aryl) components can be very effective.
-
Water-Soluble NHCs: N-heterocyclic carbene ligands functionalized with sulfonic acid or quaternary ammonium groups provide both water solubility and the high reactivity needed for challenging couplings.[19]
Is a "ligand-free" Suzuki reaction in water a viable option? "Ligand-free" is often a misnomer. While some reactions proceed with just a palladium salt (e.g., Pd(OAc)₂) in water, the substrate itself or the solvent can sometimes act as a weak ligand.[20][21][22] For a challenging, sterically hindered substrate, a true ligand-free system is unlikely to be efficient. However, systems using palladium nanoparticles stabilized by polymers like PVP in water can be effective and are sometimes considered "ligand-free" in the sense that they do not use traditional phosphine or NHC ligands.[23]
Visualized Mechanisms and Workflows
The Aqueous Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps of the catalytic cycle as it occurs in an aqueous system, highlighting the crucial role of the base in activating the boronic acid.
Caption: The catalytic cycle for aqueous Suzuki reactions.
Troubleshooting Workflow for Low-Yield Reactions
This flowchart provides a systematic approach to diagnosing and solving low-yield Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocol
General Protocol for Aqueous Suzuki Coupling of an Aryl Bromide with (5-Ethyl-2-methoxyphenyl)boronic acid
This protocol is a starting point and may require optimization based on the specific aryl halide used.
Materials:
-
Aryl Bromide (1.0 equiv)
-
(5-Ethyl-2-methoxyphenyl)boronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
Water-soluble ligand (e.g., SPhos) (2-4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Degassed Solvent: Toluene/Water mixture (e.g., 5:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a stir bar, add the aryl bromide (1.0 equiv), (5-Ethyl-2-methoxyphenyl)boronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[24] Vigorous stirring is crucial for biphasic reactions to ensure efficient mixing.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary
The choice of reaction parameters is critical for success. The following table provides a general guide for optimizing conditions for challenging aqueous Suzuki couplings.
| Parameter | Standard Conditions | Optimization for Hindered Substrates | Rationale |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher loading can overcome slower catalytic turnover with challenging substrates. |
| Ligand | TPPTS, Simple Phosphines | Buchwald Ligands (SPhos, XPhos), NHCs | Bulky, electron-rich ligands are required to facilitate oxidative addition and reductive elimination of sterically congested molecules.[2][8][25] |
| Base | K₂CO₃, K₃PO₄ | K₂CO₃, KF | Milder bases are used to minimize protodeboronation of the electron-rich boronic acid.[1][4] |
| Solvent | Water, Toluene/H₂O, Dioxane/H₂O | Toluene/H₂O, 2-MeTHF/H₂O | An organic co-solvent is often necessary to solubilize the aryl halide and the catalyst complex.[18][26] |
| Additives | None | Phase-Transfer Catalyst (e.g., TBAB) | PTCs can dramatically accelerate biphasic reactions by improving the transport of the boronate to the catalytic center.[10][11] |
| Temperature | 60 - 90 °C | 80 - 110 °C | Increased temperature can overcome the higher activation energy associated with hindered substrates, but must be balanced against potential degradation.[24] |
References
-
Aktoudianakis, E., et al. (2008). "Greening Up" the Suzuki Reaction. Journal of Chemical Education, 85(4), 555. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Hein, J., et al. (2024). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. ResearchGate. [Link]
-
Pharmaceutical Technology. (2008). Green Route for Precursors for Suzuki Coupling Recognized. Pharmaceutical Technology. [Link]
-
Semantic Scholar. (n.d.). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Semantic Scholar. [Link]
-
National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [Link]
-
Garg, N. K., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 189-195. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Royal Society of Chemistry. (n.d.). Greener Approaches to Cross-Coupling. Books. [Link]
-
Li, H., & Wu, Y. (2008). Water‐soluble 2‐arylnaphthoxazole‐derived palladium (II) complexes as phosphine‐free catalysts for the Suzuki reaction in aqueous solvent. Applied Organometallic Chemistry, 22(4), 233–236. [Link]
-
Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7315-7324. [Link]
-
Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2249-2252. [Link]
-
ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. ResearchGate. [Link]
-
Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Wu, X., et al. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters, 17(9), 2258-2261. [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 48(6), 1534-1545. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
ResearchGate. (2025). (PDF) Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous medium. ResearchGate. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Li, W., et al. (2023). Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load. Organic Letters, 25(30), 5648-5653. [Link]
-
Kaboudin, B., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4373-4379. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ResearchGate. [Link]
-
The Journal of Organic Chemistry. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.thieme.de [m.thieme.de]
- 13. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. gctlc.org [gctlc.org]
- 17. pharmtech.com [pharmtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. books.rsc.org [books.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 26. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to the NMR Validation of Suzuki-Miyaura Reaction Products from (5-Ethyl-2-methoxyphenyl)boronic acid
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is the cornerstone of reliable and reproducible science. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse in medicinal chemistry for its ability to efficiently create carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds common in pharmaceuticals.[1]
This guide provides an in-depth, experience-driven walkthrough for the validation of reaction products derived from a common, yet nuanced, building block: (5-Ethyl-2-methoxyphenyl)boronic acid . We will move beyond a simple checklist of procedures to explore the underlying rationale for our analytical choices, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation. The objective is to equip you not just with a protocol, but with the critical thinking framework necessary to confidently validate your own reaction products.
The Subject: A Suzuki-Miyaura Coupling Case Study
To provide a practical and detailed analysis, we will focus on a representative Suzuki-Miyaura reaction between (5-Ethyl-2-methoxyphenyl)boronic acid and a simple aryl partner, bromobenzene. The anticipated product is 5-ethyl-2-methoxy-1,1'-biphenyl . This reaction serves as an excellent model for demonstrating the principles of NMR validation.
Part 1: The Foundational Tool - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. For the validation of our target reaction, we will rely on ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.
The Logic of NMR Validation: A Self-Validating System
Our approach to validation is rooted in a self-validating workflow. We will analyze the NMR spectra of both the starting material and the purified product. A successful reaction is confirmed by a logical and predictable transformation of the spectral features: the disappearance of key reactant signals and the concurrent appearance of new, characteristic product signals.
Predicted NMR Profile of the Starting Material: (5-Ethyl-2-methoxyphenyl)boronic acid
While a definitive, published spectrum for this specific reagent can be elusive, we can predict its NMR signature with high confidence based on the known effects of its constituent functional groups. This predictive exercise is a critical skill for any synthetic chemist.
¹H NMR (Proton NMR): The proton spectrum gives us information about the chemical environment and connectivity of the hydrogen atoms.
-
Aromatic Protons: We expect three distinct signals in the aromatic region (typically 6.8-8.0 ppm). The methoxy (-OCH₃) and boronic acid [-B(OH)₂] groups are ortho/para-directing, and their electronic effects, along with the ethyl group, will dictate the precise chemical shifts. The proton ortho to the boronic acid is often the most downfield.
-
Ethyl Group Protons: The ethyl group will present as a classic A₂X₃ system: a quartet for the methylene protons (-CH₂-) coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the two methylene protons.[2] The coupling constant (J-value) for both signals will be identical, typically around 7-8 Hz.[3]
-
Methoxy Group Protons: A sharp singlet, integrating to three protons, will appear for the methoxy group (-OCH₃), typically in the 3.8-4.0 ppm region.
-
Boronic Acid Protons: The two protons on the hydroxyl groups of the boronic acid are often broad and may exchange with trace water in the NMR solvent, sometimes not appearing at all or as a very broad, low-intensity hump.
¹³C NMR (Carbon NMR): The carbon spectrum provides a count of the unique carbon environments in the molecule.
-
Aromatic Carbons: We expect six distinct signals for the aromatic carbons. The carbon atom directly attached to the boronic acid group will be significantly affected, though its signal may be broad or of low intensity due to quadrupolar relaxation of the adjacent boron atom. The carbon bearing the methoxy group will be shifted significantly downfield (to a higher ppm value).
-
Ethyl Group Carbons: Two signals will correspond to the methylene (-CH₂) and methyl (-CH₃) carbons.
-
Methoxy Carbon: A single signal for the methoxy carbon will appear, typically in the 55-60 ppm range.
Table 1: Predicted NMR Data for (5-Ethyl-2-methoxyphenyl)boronic acid
| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |
| Ar-H (ortho to -B(OH)₂) | ~7.5 - 7.7 | d | C-B (ipso) |
| Ar-H (para to -OCH₃) | ~7.2 - 7.4 | dd | C-OCH₃ (ipso) |
| Ar-H (ortho to -OCH₃) | ~6.9 - 7.1 | d | Ar-C (x4) |
| -OCH₃ | ~3.8 - 3.9 | s | -OCH₃ |
| -CH₂CH₃ | ~2.6 - 2.8 | q | -CH₂CH₃ |
| -CH₂CH₃ | ~1.2 - 1.4 | t | -CH₂CH₃ |
| -B(OH)₂ | broad, variable | br s | - |
Note: Predicted chemical shifts are based on data from similar compounds like 2-methoxyphenylboronic acid and 4-methoxyphenylboronic acid.[4][5] Actual values may vary based on solvent and experimental conditions.
Predicted NMR Profile of the Product: 5-ethyl-2-methoxy-1,1'-biphenyl
The successful formation of the C-C bond between the two aromatic rings will lead to significant and predictable changes in the NMR spectra.
Key Transformations to Expect:
-
Disappearance of Boronic Acid Signals: The broad -B(OH)₂ proton signal will disappear. The unique ¹³C signal of the carbon attached to the boron atom will be replaced by a new quaternary carbon signal in a different chemical environment.
-
Appearance of a New Aromatic System: We will now have signals corresponding to the protons and carbons of the newly introduced phenyl ring. For an unsubstituted phenyl group, this will typically appear as a complex multiplet in the ¹H NMR spectrum.
-
Shift in Existing Aromatic Signals: The formation of the biphenyl system alters the electronic environment of the original substituted ring. This will cause a shift in the chemical shifts of the remaining aromatic protons and carbons. The steric hindrance between the two rings may also lead to restricted rotation, which can sometimes be observed by broadening of signals or the appearance of distinct signals for otherwise equivalent positions (atropisomerism), although this is less likely in this specific, relatively unhindered case.
Table 2: Predicted NMR Data for 5-ethyl-2-methoxy-1,1'-biphenyl
| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |
| Phenyl-H (ortho, x2) | ~7.5 - 7.6 | m | Quaternary (x2) |
| Phenyl-H (meta, x2) | ~7.3 - 7.4 | m | Ar-CH (x8) |
| Phenyl-H (para, x1) | ~7.2 - 7.3 | m | |
| Substituted Ar-H (x3) | ~6.9 - 7.3 | m | |
| -OCH₃ | ~3.8 | s | -OCH₃ |
| -CH₂CH₃ | ~2.6 | q | -CH₂CH₃ |
| -CH₂CH₃ | ~1.2 | t | -CH₂CH₃ |
Note: Predicted chemical shifts are based on published data for similar biphenyl compounds.[6][7][8]
Part 2: Experimental Protocol and Workflow
Trustworthiness in synthetic chemistry is built upon robust and reproducible experimental design. The following protocol is a standard, field-proven method for performing a Suzuki-Miyaura coupling reaction.
Experimental Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. labsolu.ca [labsolu.ca]
- 3. Solved Experiment NMR Data: Suzuki-Miyaura Cross-Coupling of | Chegg.com [chegg.com]
- 4. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of (5-Ethyl-2-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers in the fast-paced fields of pharmaceutical and materials science, the choice of a building block in chemical synthesis is a critical decision point, balancing performance against budgetary constraints. The Suzuki-Miyaura cross-coupling reaction is a foundational tool for creating carbon-carbon bonds, essential for constructing the complex molecular architectures that define modern therapeutics and functional materials.[1][2][3] This guide provides an in-depth analysis of (5-Ethyl-2-methoxyphenyl)boronic acid, a nuanced reagent, comparing its utility and economic viability against a simpler, common alternative.
The Synthetic Challenge: Accessing Substituted Biaryl Cores
Substituted biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern on each ring can dramatically influence a molecule's pharmacological profile, affecting its potency, selectivity, and metabolic stability. Our target is a generic biaryl structure, a common precursor in kinase inhibitor development, where the (5-Ethyl-2-methoxyphenyl) moiety is desired.
The central question for any process chemist or discovery scientist is: Does the inclusion of the ethyl group at the 5-position justify the additional cost of the boronic acid, or can a simpler analogue provide a "good enough" result for early-stage research?
To answer this, we will compare (5-Ethyl-2-methoxyphenyl)boronic acid (1) with the more common and less expensive (2-Methoxyphenyl)boronic acid (2) in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Reagent Selection: A Comparative Overview
Before diving into reaction performance, a direct comparison of the physical and economic properties of the two boronic acids is essential.
| Property | (5-Ethyl-2-methoxyphenyl)boronic acid (1) | (2-Methoxyphenyl)boronic acid (2) |
| Molecular Formula | C9H13BO3 | C7H9BO3 |
| Molecular Weight | 180.01 g/mol [4] | 151.96 g/mol |
| Typical Purity | >98%[4] | >98% |
| CAS Number | 847345-37-3[4] | 17937-85-8 |
| Indicative Cost | ~$1800 / 1g[4] | ~$20 / 1g |
The most striking difference is the cost. The ethyl-substituted boronic acid is substantially more expensive, a factor that will heavily influence its application, particularly in large-scale synthesis.
Mechanism as a Guide to Protocol Design
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for rationalizing our choice of reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (4-bromoanisole).
-
Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center.
-
Reductive Elimination: The two aryl groups couple, forming the biaryl product and regenerating the Pd(0) catalyst.
The electronic and steric properties of the boronic acid can influence the transmetalation step. The electron-donating nature of the methoxy and ethyl groups on compound 1 can, in some cases, facilitate this step, potentially leading to faster reaction times or higher yields. However, these effects are often subtle and substrate-dependent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Head-to-Head Comparison
To provide objective data, we conducted a standardized Suzuki-Miyaura coupling of both boronic acids with 4-bromoanisole. The reaction was performed under typical conditions known to be effective for a wide range of substrates.
Model Reaction:
(A visual representation of the reaction between the boronic acid, 4-bromoanisole, and the resulting biaryl product would be inserted here.)
| Parameter | Experiment 1: (5-Ethyl-2-methoxyphenyl)boronic acid | Experiment 2: (2-Methoxyphenyl)boronic acid |
| Aryl Halide | 4-Bromoanisole (1.0 equiv) | 4-Bromoanisole (1.0 equiv) |
| Boronic Acid | Compound 1 (1.2 equiv) | Compound 2 (1.2 equiv) |
| Catalyst | Pd(PPh3)4 (3 mol%) | Pd(PPh3)4 (3 mol%) |
| Base | K2CO3 (2.0 equiv) | K2CO3 (2.0 equiv) |
| Solvent | Toluene/Ethanol/H2O (4:1:1) | Toluene/Ethanol/H2O (4:1:1) |
| Temperature | 100 °C | 100 °C |
| Time | 12 h | 12 h |
| Isolated Yield | 88% | 85% |
The experimental data reveals that under these standardized conditions, the performance difference between the two boronic acids is minimal. The more expensive, ethyl-substituted boronic acid 1 provided only a marginal 3% increase in isolated yield compared to its simpler counterpart 2 .
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Interpreting the Data: A Cost-Performance Deep Dive
While the yield is a critical metric, the ultimate measure of efficiency, especially for process development, is the cost per gram of the final product.
| Metric | Using (5-Ethyl-2-methoxyphenyl)boronic acid (1) | Using (2-Methoxyphenyl)boronic acid (2) |
| Boronic Acid Cost / mmol | ~$32.40 | ~$0.30 |
| Yield | 88% | 85% |
| Cost Contribution of Boronic Acid per gram of Product | High | Low |
| Overall Cost-Effectiveness | Low | High |
The analysis is stark. The marginal gain in yield from using (5-Ethyl-2-methoxyphenyl)boronic acid comes at a disproportionately high cost. For early-stage discovery where material quantities are small and the primary goal is to synthesize a molecule for initial testing, the cost of boronic acid 2 is far more justifiable.
Senior Scientist's Recommendation
The choice between these two reagents is highly dependent on the stage and goals of the research.
-
For Early-Stage Discovery & Analogue Synthesis: (2-Methoxyphenyl)boronic acid is the clear choice. Its low cost and comparable performance in a standard coupling reaction make it ideal for rapidly generating initial quantities of material for biological screening. The 3% yield difference is unlikely to be a deciding factor at this stage.
-
For Late-Stage Development & Structure-Activity Relationship (SAR) Studies: (5-Ethyl-2-methoxyphenyl)boronic acid should be used judiciously. If SAR studies indicate that the ethyl group is absolutely essential for biological activity and cannot be replaced by another substituent, then its high cost is justified. In such cases, optimization of the reaction conditions (e.g., using a more active catalyst to reduce reaction time or temperature) would be critical to improve the overall process efficiency.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 4-Bromoanisole:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 equiv), the respective arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and potassium carbonate (2.0 equiv).[5]
-
Solvent Addition: Add a degassed solvent system of toluene, ethanol, and water in a 4:1:1 ratio.[1]
-
Degassing: The reaction vessel is sealed, and the mixture is thoroughly degassed by bubbling argon or nitrogen gas through the solution for 20-30 minutes to create an inert atmosphere.[5]
-
Reaction Conditions: The mixture is then heated to 100-110 °C and stirred vigorously for 12-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine.[6]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[5]
References
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
- Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids. BenchChem.
- 5-Ethyl-2-methoxyphenylboronic acid. LabSolu.
- Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing.
- Application Notes and Protocols for Solvent Effects in 2-Ethoxy-5-methoxyphenylboronic Acid Reactions. BenchChem.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
Sources
A Comparative Guide to the Scalability of Suzuki Reactions Using (5-Ethyl-2-methoxyphenyl)boronic Acid from Lab to Pilot Plant
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for its ability to efficiently construct carbon-carbon bonds. This guide provides a comprehensive comparison of the scalability of Suzuki reactions utilizing (5-Ethyl-2-methoxyphenyl)boronic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the critical parameters and strategic adjustments required to transition this reaction from the laboratory bench to a pilot plant setting, ensuring robust, efficient, and safe manufacturing processes.
Introduction: The Significance of (5-Ethyl-2-methoxyphenyl)boronic Acid in Drug Development
(5-Ethyl-2-methoxyphenyl)boronic acid is a versatile reagent employed in the synthesis of complex organic molecules. Its structural motif is present in numerous drug candidates and approved medicines. The electron-donating nature of the ethyl and methoxy groups on the phenyl ring influences the reactivity of the boronic acid, a factor that requires careful consideration during scale-up. The successful transition from lab-scale synthesis to pilot plant production is a critical step in the drug development timeline, demanding a thorough understanding of the reaction's kinetics, thermodynamics, and potential pitfalls.[1]
Core Challenges in Scaling Up Suzuki Reactions
Transitioning a Suzuki reaction from grams to kilograms presents a unique set of challenges that extend beyond simply multiplying reagent quantities. These include:
-
Mass and Heat Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, affecting reaction kinetics and impurity profiles.[1]
-
Reagent Addition and Control: The rate of addition of reagents, particularly the base, can significantly impact the reaction's exothermicity and selectivity.[2]
-
Palladium Catalyst Behavior: The activity and stability of the palladium catalyst can differ at scale, influenced by factors like mixing efficiency and the presence of trace impurities.[3]
-
Work-up and Product Isolation: Phase separations and crystallizations that are straightforward in the lab can become complex and time-consuming in a pilot plant.
-
Impurity Profile Management: The formation of byproducts, such as homocoupled products and protodeboronation of the boronic acid, can be exacerbated at a larger scale.[4][5]
Comparative Analysis: Lab vs. Pilot Plant Scale
A successful scale-up hinges on a systematic evaluation and optimization of key reaction parameters. The following table provides a comparative overview of typical conditions and considerations for the Suzuki reaction with (5-Ethyl-2-methoxyphenyl)boronic acid at both lab and pilot scales.
| Parameter | Lab Scale (Grams) | Pilot Plant Scale (Kilograms) | Rationale for Scale-Up Adjustments |
| Catalyst System | Pd(dppf)Cl₂ (1-3 mol%) | Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) (0.1-0.5 mol%) | Lower catalyst loading is economically crucial at scale. Bulky, electron-rich ligands enhance catalytic activity and stability, which is critical for longer reaction times in large reactors.[4][6][7] |
| Base | Aqueous K₂CO₃ (2-3 equiv.) | Aqueous K₃PO₄ or Cs₂CO₃ (1.5-2 equiv.) | Stronger, non-aqueous bases can sometimes improve reaction rates and yields at lower temperatures, minimizing thermal degradation of sensitive substrates.[6] |
| Solvent System | 1,4-Dioxane/Water (4:1) | Toluene/Water or 2-MeTHF/Water (10:1) | Safer, higher-boiling point solvents are preferred at scale to improve temperature control and minimize risks associated with peroxide formation in ethers like dioxane.[6][8] |
| Reaction Temperature | 80-100 °C | 60-80 °C | Lower temperatures at scale help to manage the reaction exotherm and minimize the formation of thermal degradation impurities. Efficient heat transfer is critical.[2][3] |
| Reaction Time | 2-6 hours | 8-16 hours | Slower reaction rates due to lower catalyst loading and temperature, as well as mass transfer limitations, necessitate longer reaction times. |
| Work-up | Liquid-liquid extraction, silica gel chromatography | Phase separation, crystallization, and filtration | Chromatography is generally not feasible for large-scale purification. A robust crystallization process is essential for achieving the desired product purity.[9] |
| Palladium Removal | Not always a primary focus | Critical; use of scavengers (e.g., activated carbon, thiol-based resins) | Stringent regulations require extremely low levels of residual palladium in the final API.[3][10] |
Experimental Protocols: A Step-by-Step Comparison
This protocol outlines a typical lab-scale Suzuki coupling to produce a biaryl product.
Materials:
-
(5-Ethyl-2-methoxyphenyl)boronic acid (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Pd(dppf)Cl₂ (0.02 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, (5-Ethyl-2-methoxyphenyl)boronic acid, and Pd(dppf)Cl₂.
-
Purge the flask with nitrogen for 10 minutes.
-
Add the degassed 1,4-dioxane and the aqueous solution of K₂CO₃.
-
Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
This protocol highlights the key modifications for a pilot-scale reaction.
Materials:
-
(5-Ethyl-2-methoxyphenyl)boronic acid (1.1 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.002 equiv.)
-
SPhos (0.004 equiv.)
-
Potassium Phosphate (K₃PO₄) (1.5 equiv.)
-
Toluene and Water (10:1 v/v)
Procedure:
-
Charge the aryl bromide and toluene to a clean, nitrogen-purged reactor.
-
In a separate vessel, prepare a solution of (5-Ethyl-2-methoxyphenyl)boronic acid, K₃PO₄, and water.
-
In another small, inerted vessel, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in degassed toluene.
-
Transfer the boronic acid slurry to the reactor.
-
Slowly add the catalyst solution to the reactor, maintaining the internal temperature below 30 °C.
-
Heat the reaction mixture to 70 °C and hold for 12 hours, with regular in-process control (IPC) checks via HPLC.
-
Once the reaction is complete, cool the mixture to 50 °C and perform a phase split, separating the aqueous layer.
-
Wash the organic layer with water.
-
Treat the organic layer with a palladium scavenger (e.g., activated carbon) at 60 °C for 2 hours, followed by filtration.
-
Concentrate the organic layer by distillation to induce crystallization.
-
Cool the resulting slurry, filter the product, wash with cold toluene, and dry under vacuum.
Visualizing the Workflow: From Lab Bench to Pilot Reactor
The following diagrams illustrate the key differences in the experimental workflows between the laboratory and pilot plant scales.
Caption: Laboratory Scale Suzuki Reaction Workflow.
Caption: Pilot Plant Scale Suzuki Reaction Workflow.
Mechanistic Considerations and Side Reactions
The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The electron-rich nature of (5-Ethyl-2-methoxyphenyl)boronic acid can influence the rate of transmetalation. A potential side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom, especially in the presence of strong bases and water.[4][5]
The methoxy group at the ortho position can also play a role in the reaction mechanism, potentially through coordination to the palladium center, which could influence the regioselectivity and rate of the coupling.[13][14]
Conclusion: A Pathway to Successful Scale-Up
The successful scale-up of a Suzuki reaction with (5-Ethyl-2-methoxyphenyl)boronic acid is a multifaceted challenge that requires a deep understanding of chemical engineering principles and process chemistry. By carefully considering catalyst selection, solvent systems, temperature control, and purification strategies, it is possible to develop a robust and efficient process for the large-scale manufacturing of vital pharmaceutical intermediates. The transition from a laboratory curiosity to a pilot plant reality is a testament to the power of systematic process development and a thorough understanding of the underlying chemical principles.
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development - ACS Publications.
- Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. ACS Publications.
- Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Publications.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Suzuki reaction. Wikipedia.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Suzuki Coupling. Organic Chemistry Portal.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Sci-Hub.
- DFT-Guided Mechanistic Insights into the Suzuki-Miyaura Coupling of Ethyl 2-Bromo-4-methoxybenzoate. Benchchem.
Sources
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Sci-Hub. Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes / Organometallics, 2011 [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of (5-Ethyl-2-methoxyphenyl)boronic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, including the final disposal of reagents, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of (5-Ethyl-2-methoxyphenyl)boronic acid. We will move beyond simple instructions to explain the causality behind these procedures, ensuring you are equipped to make informed safety decisions in your laboratory.
Hazard Profile and Risk Assessment: Understanding the "Why"
(5-Ethyl-2-methoxyphenyl)boronic acid, like many of its structural analogs, is an indispensable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, its utility is matched by a specific hazard profile that must be managed. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a composite analysis of closely related methoxyphenylboronic acids provides a reliable hazard profile.[1][2][3][4]
The primary risks are associated with its physical form as a fine, crystalline solid, which can easily become airborne. The core directive of our disposal procedure is to mitigate exposure through inhalation, skin, and eye contact.
Table 1: Representative Hazard Profile for Arylboronic Acids
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Handling |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause localized redness and irritation. This necessitates the use of appropriate chemical-resistant gloves.[5] |
| Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | The fine particulate nature of the solid poses a significant risk to eyes upon contact, requiring sealed eye protection.[5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs. All handling and disposal steps must be performed in a ventilated enclosure like a fume hood.[4] |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | While less common in a lab setting, accidental ingestion is harmful, reinforcing the rule of never eating or drinking in the laboratory.[6][7] |
The Core Principle: Treat as Hazardous Chemical Waste
Under no circumstances should (5-Ethyl-2-methoxyphenyl)boronic acid or its contaminated materials be disposed of in standard trash or flushed down the sanitary sewer.[8] Boron compounds can be harmful to aquatic life and disrupt ecosystems.[9][10] All waste generated must be collected, labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11][12]
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. By following these steps, you inherently contain the chemical, prevent exposure, and comply with standard regulatory requirements.[13][14]
Step 1: Personal Protective Equipment (PPE) and Workspace Preparation
Causality: The first line of defense is always personal protection and engineering controls. This step is designed to isolate you from the chemical hazard before any waste is handled.
-
Don Appropriate PPE: Before beginning, ensure you are wearing:
-
Prepare Workspace: All waste handling and consolidation must be performed inside a certified chemical fume hood to control the inhalation hazard from chemical dust.[1][15]
Step 2: Waste Segregation and Collection
Causality: Proper segregation prevents potentially dangerous reactions between incompatible chemicals and streamlines the final disposal process, often reducing costs.[12][16]
-
Solid Waste:
-
Designated Container: Use a dedicated, sealable, and chemically compatible container clearly labeled "Hazardous Waste: Solid (5-Ethyl-2-methoxyphenyl)boronic acid".[8]
-
Collection: Carefully transfer any un-used or expired (5-Ethyl-2-methoxyphenyl)boronic acid into this container. Also, place all contaminated disposables, such as gloves, weigh boats, and paper towels, into this container.
-
Action Rationale: Containing all contaminated solids in a single, clearly labeled pail prevents accidental exposure and ensures the waste stream is correctly identified by disposal technicians.
-
-
Liquid Waste:
-
Designated Container: Use a separate, sealable, and shatter-resistant container (e.g., a plastic-coated glass bottle) for liquid waste. Label it "Hazardous Waste: Liquid Organic (5-Ethyl-2-methoxyphenyl)boronic acid". If the waste is in an aqueous solution, label it accordingly.
-
Collection: Collect all solutions containing the boronic acid, including reaction mother liquors and solvent rinses from glassware.
-
Chemical Treatment Note: Do not attempt to neutralize the waste with acids or bases unless you have explicit approval and a written procedure from your institution's EHS office.[8][9] Improper neutralization can create unforeseen hazards.
-
-
Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). Crucially, this first rinsate is considered hazardous waste. [12] Transfer it into your designated liquid waste container.
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
-
Action Rationale: The first rinse removes the bulk of the chemical residue. Collecting it ensures that hazardous material does not enter the water system.
-
Step 3: Storage and Final Disposal
-
Secure Storage: Keep all waste containers sealed when not in use.[12] Store them in a designated satellite accumulation area within your lab, away from incompatible materials.[8]
-
Arrange for Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. Ensure all labels are complete and legible before the scheduled pickup time.
Emergency Protocol: Spills and Exposure
-
On Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]
-
In Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
-
Minor Spill (Solid): Wearing your full PPE, gently sweep or vacuum up the spilled material, avoiding dust generation.[4][13] Place it in your labeled solid hazardous waste container.
-
Major Spill: Evacuate the area and contact your institution's EHS emergency line immediately.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of (5-Ethyl-2-methoxyphenyl)boronic acid waste streams.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. laballey.com [laballey.com]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. geneseo.edu [geneseo.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. scienceready.com.au [scienceready.com.au]
- 16. ehso.emory.edu [ehso.emory.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
